FAUC 365
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTSTFKVXWZGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FAUC 365: A Technical Guide to its Mechanism of Action as a Dopamine D3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FAUC 365 is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor, a key target in the central nervous system implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, summarizing its binding affinity, signaling pathways, and the experimental methodologies used for its characterization.
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens.[3] Its distinct neuroanatomical distribution has made it a compelling target for therapeutic intervention in conditions associated with dysregulated dopamine neurotransmission. This compound has emerged as a valuable research tool and potential therapeutic lead due to its subnanomolar affinity for the D3 receptor and remarkable selectivity over other dopamine receptor subtypes.[4]
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound exerts its pharmacological effects by acting as a selective antagonist at the dopamine D3 receptor.[1][2] While some sources may refer to it as an agonist[3][5][6], the preponderance of evidence from binding and functional assays characterizes it as an antagonist.[1][2][4] As an antagonist, this compound binds to the D3 receptor and blocks the binding of the endogenous agonist, dopamine, thereby inhibiting the receptor's downstream signaling cascade.
Signaling Pathway
Dopamine D2-like receptors, including the D3 subtype, are coupled to inhibitory G proteins (Gαi/o).[7] Upon agonist binding, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4] By blocking this initial step, this compound prevents the downstream effects of D3 receptor activation.
References
FAUC 365: A Technical Guide to a High-Affinity Dopamine D3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAUC 365 is a potent and highly selective antagonist for the dopamine (B1211576) D3 receptor, a key target in the central nervous system implicated in the pathophysiology of neuropsychiatric and neurodegenerative disorders. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its biochemical properties, mechanism of action, and relevant experimental frameworks. The information is intended to support further research and development efforts targeting the dopamine D3 receptor.
Core Compound Data
This compound, with the chemical name N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide, is a well-characterized research compound. Its high affinity and selectivity for the D3 receptor make it a valuable tool for investigating the physiological and pathological roles of this receptor.
Quantitative Binding Affinity
The selectivity of this compound has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) demonstrate its high affinity for the human dopamine D3 receptor and significantly lower affinity for other dopamine and serotonin (B10506) receptor subtypes.
| Receptor Subtype | Ki (nM) |
| Dopamine D3 | 0.5 |
| Dopamine D2L | 3600 |
| Dopamine D2S | 2600 |
| Dopamine D4.4 | 340 |
| Serotonin 5-HT1A | >10,000 |
| Serotonin 5-HT2A | >10,000 |
Data compiled from Bettinetti et al., J Med Chem, 2002.
Mechanism of Action: Dopamine D3 Receptor Signaling
This compound exerts its effects by competitively blocking the binding of the endogenous ligand, dopamine, to the D3 receptor. The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its activation primarily initiates a signaling cascade through the Gi/o family of G proteins.
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor, which is inhibited by this compound.
Experimental Protocols
The following provides a generalized protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the dopamine D3 receptor.
Radioligand Binding Assay for Dopamine D3 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D3 receptor using a competitive binding assay with a known radioligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D2/D3 antagonist radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2/D3 antagonist (e.g., 10 µM Haloperidol).
-
Test compound (this compound) at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dilute the cell membranes to the desired concentration in ice-cold assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd for the D3 receptor.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay buffer
-
Test compound solution (or vehicle for total binding)
-
Non-specific binding control (for non-specific binding wells)
-
Radioligand solution
-
Cell membrane suspension
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Harvesting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM with vehicle).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Synthesis of this compound
In Vivo Studies and Pharmacokinetics
To date, there is a lack of published in vivo data for this compound in animal models of schizophrenia or Parkinson's disease. Consequently, quantitative data regarding its efficacy (e.g., ED50), pharmacokinetics (e.g., half-life, Cmax, Tmax), and brain penetration are not available in the peer-reviewed literature. Such studies would be crucial to further characterize the therapeutic potential of this compound.
Conclusion
This compound is a valuable pharmacological tool for the study of the dopamine D3 receptor due to its high affinity and selectivity. The information provided in this guide summarizes the current understanding of its biochemical properties and mechanism of action. Further research, particularly in the areas of chemical synthesis optimization and in vivo characterization, is necessary to fully elucidate its potential as a therapeutic lead compound.
A Technical Guide to the Dopamine D3 Receptor Selectivity of FAUC 365
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the pharmacological properties of FAUC 365, a compound noted for its high selectivity as a dopamine (B1211576) D3 receptor antagonist. This guide compiles available quantitative data, details key experimental methodologies for assessing its binding and functional activity, and visualizes relevant pathways and workflows to support further research and development.
Core Data Presentation
The following tables summarize the binding affinity of this compound for various neurotransmitter receptors, highlighting its remarkable selectivity for the dopamine D3 receptor.
Table 1: Binding Affinity (Ki) of this compound at Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | 0.5 | [1] |
| Dopamine D2 (Long) | 3600 | [1] |
| Dopamine D2 (Short) | 2600 | [1] |
| Dopamine D4.4 | 340 | [1] |
| Dopamine D1 | 8800 | [1] |
Table 2: Binding Affinity (Ki) of this compound at Serotonin Receptors
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1A | 360 | [1] |
| 5-HT2 | 2000 | [1] |
Table 3: Selectivity Ratios of this compound
| Receptor Comparison | Selectivity Ratio (Ki Receptor / Ki D3) | Reference |
| D1 vs D3 | 17600 | |
| D2 (Long) vs D3 | 7200 | |
| D2 (Short) vs D3 | 5200 | |
| D4 vs D3 | 680 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Competitive Radioligand Binding Assay for Dopamine D3 Receptor
This protocol outlines the procedure to determine the binding affinity (Ki) of a test compound like this compound for the dopamine D3 receptor.
a) Materials:
-
Cell Membranes: Membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK 293 cells).
-
Radioligand: [3H]-Spiperone, a commonly used radiolabeled antagonist.
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known D3 antagonist (e.g., Haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at a pH of 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity.
b) Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the assay components in the following order:
-
Assay buffer.
-
Test compound at various concentrations (typically a serial dilution).
-
Radioligand ([3H]-Spiperone) at a fixed concentration (e.g., 1 nM).
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D3 Receptor Functional Assay (cAMP Accumulation Assay)
This protocol is designed to assess the functional activity of a compound like this compound as an antagonist at the D3 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.
a) Materials:
-
Cell Line: A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or U2OS).
-
Agonist: A known D3 receptor agonist (e.g., Dopamine or Quinpirole).
-
Test Compound: this compound or other potential antagonists.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, FRET, or ELISA-based).
-
Cell Culture Medium and Reagents.
b) Procedure:
-
Cell Culture: Culture the D3 receptor-expressing cells to an appropriate confluency in 96-well plates.
-
Compound Treatment:
-
To measure antagonist activity, pre-incubate the cells with various concentrations of the test compound (this compound) for a defined period.
-
Then, stimulate the cells with a fixed concentration of a D3 agonist (e.g., the EC50 concentration of dopamine) in the continued presence of the test compound.
-
-
Cell Lysis and cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
For antagonists, the data will show a concentration-dependent reversal of the agonist-induced inhibition of cAMP production.
-
The IC50 value for the antagonist is determined, which represents the concentration that reverses 50% of the agonist effect. This can be used to calculate the functional antagonist constant (Kb).
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment of this compound's D3 receptor selectivity.
Caption: Workflow for determining D3 receptor selectivity.
Caption: Dopamine D3 receptor signaling cascade.
References
FAUC 365: A Technical Guide to Ki Values and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAUC 365 is a notable ligand targeting the dopamine (B1211576) D3 receptor, a key player in various neurological processes. This document provides a comprehensive technical overview of the binding characteristics of this compound, focusing on its dissociation constant (Ki) values and the methodologies used to determine them. The information presented is intended to support research and development efforts in neuropharmacology and related fields.
Binding Affinity of this compound
The binding affinity of this compound for the dopamine D3 receptor and other related receptors is a critical determinant of its pharmacological profile. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.
Quantitative Data Summary
The following table summarizes the reported Ki values for this compound at various dopamine receptor subtypes. This data is essential for understanding the compound's potency and selectivity.
| Receptor Subtype | Ki Value (nM) |
| Dopamine D3 | 0.50 |
| Dopamine D1 | 8800 |
| Dopamine D2 (long) | 3600 |
| Dopamine D2 (short) | 2600 |
| Dopamine D4.4 | 340 |
Note: The data presented is a synthesis of values reported in publicly available scientific literature.
Mechanism of Action and Signaling Pathway
This compound is a high-affinity ligand for the dopamine D3 receptor. Sources have described it as both a D3 receptor partial agonist and a selective antagonist, suggesting its functional activity may be context-dependent. The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation, this pathway initiates a cascade of intracellular events.
Experimental Protocols
The determination of Ki values for compounds like this compound is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Competition Binding Assay for Ki Determination
This protocol provides a representative methodology for determining the Ki value of a test compound (e.g., this compound) at the dopamine D3 receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK 293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the D3 receptor (e.g., [³H]-Spiperone or a more D3-selective radioligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known D3 receptor antagonist (e.g., Haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the D3 receptor in a suitable buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in the assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + a saturating concentration of the non-specific binding control.
-
Competition Binding: Receptor membranes + Radioligand + varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound demonstrates high affinity and selectivity for the dopamine D3 receptor. The Ki values presented in this guide provide a quantitative basis for its interaction with various dopamine receptor subtypes. The methodologies outlined offer a framework for the experimental determination of these crucial binding parameters. This information is vital for researchers engaged in the design and development of novel therapeutics targeting the dopaminergic system.
FAUC 365: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
FAUC 365 is a potent and highly selective antagonist for the dopamine (B1211576) D3 receptor, a key target in the central nervous system implicated in a range of neuropsychiatric disorders. This document provides a comprehensive technical overview of this compound, including its binding characteristics, role in modulating critical signaling pathways, and detailed protocols for its application in preclinical neuroscience research. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a pharmacological tool to investigate the function of the dopamine D3 receptor and to explore its therapeutic potential.
Introduction
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in regulating cognition, emotion, and motivation. Its dysfunction has been linked to several neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and substance use disorders.[1][2][3] this compound has emerged as a valuable research tool due to its high affinity and selectivity for the D3 receptor, allowing for precise interrogation of D3 receptor-mediated signaling and its behavioral correlates.
Biochemical Profile and Binding Affinity
This compound exhibits sub-nanomolar affinity for the human dopamine D3 receptor and displays significant selectivity over other dopamine receptor subtypes and serotonin (B10506) receptors. The binding affinities (Ki) of this compound are summarized in the table below.
| Receptor Target | Binding Affinity (Ki) [nM] |
| Dopamine D3 | 0.50 |
| Dopamine D2 (long form) | 3600 |
| Dopamine D2 (short form) | 2600 |
| Dopamine D4.4 | 340 |
| Serotonin 5-HT1A | High Selectivity |
| Serotonin 5-HT2 | High Selectivity |
Table 1: Binding Affinity of this compound for Dopamine and Serotonin Receptors. This table presents the inhibitor constants (Ki) of this compound, demonstrating its high affinity and selectivity for the dopamine D3 receptor.
Mechanism of Action and Signaling Pathways
This compound acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Antagonism of the D3 receptor by this compound blocks the downstream signaling cascades typically initiated by the binding of endogenous dopamine.
Dopamine D3 Receptor Signaling Cascade
Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Furthermore, D3 receptor activation can modulate the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. By blocking the D3 receptor, this compound prevents these downstream effects, providing a tool to study the physiological consequences of D3 receptor inhibition.
References
- 1. Dopamine D₃ receptor antagonism--still a therapeutic option for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 receptor: a neglected participant in Parkinson Disease pathogenesis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
FAUC 365: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
FAUC 365 is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. This localization implicates the D3 receptor in the modulation of cognition, emotion, and reward pathways, making it a compelling target for the therapeutic intervention of various neuropsychiatric and neurological disorders. Preclinical evidence suggests the potential of this compound in the treatment of schizophrenia and Parkinson's disease. This document provides a comprehensive technical overview of the existing data on this compound, including its receptor binding profile, effects on downstream signaling, and its activity in preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.
Introduction
The dopamine D3 receptor, a member of the D2-like family of dopamine receptors, has emerged as a significant target for drug discovery due to its restricted expression in brain regions associated with motivation and reward, such as the nucleus accumbens.[1] Unlike the more ubiquitously expressed D2 receptor, the selective modulation of the D3 receptor offers the potential for more targeted therapeutic effects with a reduced side-effect profile. This compound is a novel compound that exhibits exceptional selectivity for the D3 receptor over other dopamine receptor subtypes.[2][3] This high selectivity makes this compound a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the D3 receptor and a promising lead compound for the development of new therapeutics.
Receptor Binding Affinity and Selectivity
This compound demonstrates sub-nanomolar affinity for the human dopamine D3 receptor with remarkable selectivity over other dopamine receptor subtypes, particularly the D2 receptor. This high selectivity is a key characteristic that distinguishes this compound from many other D2/D3 ligands.
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. D3) | Reference |
| Dopamine D3 | 0.50 | - | [4] |
| Dopamine D2 | 3600 | 7200 | [1] |
| Dopamine D4 | 340 | 680 | [3] |
Ki (inhibition constant) values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.
Signaling Pathways
As a D2-like receptor, the dopamine D3 receptor is coupled to the Gαi/o family of G proteins. Upon activation by an agonist, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, this compound is expected to block this agonist-induced reduction in cAMP.
Potential Therapeutic Applications and Preclinical Evidence
The unique pharmacological profile of this compound suggests its potential utility in treating disorders where the dopamine D3 receptor is implicated.
Schizophrenia
The hyperdopaminergic state in the limbic system is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia. Selective D3 receptor antagonists like this compound are proposed to normalize this hyperactivity without causing the motor side effects associated with D2 receptor blockade.
A study investigated the effect of this compound on cognitive deficits, a core feature of schizophrenia, using the novel object recognition (NOR) task in DAT-KD mice, which exhibit hyperdopaminergic activity.[2]
| Treatment Group | Dose | Discrimination Index (DI) | p-value vs. DAT-KD | Reference |
| Wild-Type (WT) | - | ~0.75 | < 0.001 | [2] |
| DAT-KD | Vehicle | ~0.50 | - | [2] |
| DAT-KD + this compound | 3 mg/kg, s.c. | ~0.75 | < 0.05 | [2] |
The Discrimination Index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
The results indicate that this compound reversed the cognitive deficit in the NOR task in this animal model of schizophrenia.[2]
Parkinson's Disease
While dopamine agonists are the mainstay of Parkinson's disease treatment, D3 receptor antagonists are being explored for their potential to mitigate L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine replacement therapy. The precise role of D3 receptors in LID is still under investigation, but their localization in the striatum suggests their involvement in motor control.
Currently, there is a lack of specific preclinical data on the effects of this compound in animal models of Parkinson's disease. Further research is warranted to explore its potential in this indication.
Experimental Protocols
Radioligand Binding Assay
This protocol is a general method for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for dopamine D3 and other receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human dopamine receptor subtypes).
-
Radioligand specific for the receptor (e.g., [3H]spiperone for D2/D3 receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Novel Object Recognition (NOR) Task
This protocol is based on the study that evaluated the effect of this compound in DAT-KD mice.[2]
Objective: To assess the effect of this compound on recognition memory.
Animals:
-
Dopamine transporter knockdown (DAT-KD) mice.
-
Wild-type (WT) littermates as controls.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase.
Procedure:
-
Habituation: On day 1, individually house the mice in the testing room for at least 1 hour before the experiment. Allow each mouse to freely explore the empty open-field arena for 10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in the arena. Administer this compound (3 mg/kg, s.c.) or vehicle to the DAT-KD mice 10 minutes before the training session. Place each mouse in the arena and allow it to explore the objects for 10 minutes.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its exploration of both objects for 5 minutes. Exploration is defined as the mouse's nose being in contact with or directed toward the object at a distance of ≤ 2 cm.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Conclusion and Future Directions
This compound is a highly selective dopamine D3 receptor antagonist with a promising preclinical profile for the treatment of schizophrenia, particularly for addressing cognitive deficits. Its high selectivity for the D3 receptor suggests a potential for improved tolerability compared to less selective antipsychotic agents.
Future research should focus on several key areas:
-
Functional Assays: Conducting functional assays, such as cAMP inhibition assays, to fully characterize the antagonist properties of this compound and determine its potency in a cellular context.
-
Parkinson's Disease Models: Evaluating the efficacy of this compound in preclinical models of Parkinson's disease, specifically in models of L-DOPA-induced dyskinesia.
-
Expanded Behavioral Phenotyping: Further assessing the effects of this compound in a broader range of behavioral models relevant to schizophrenia, including models of negative symptoms and social withdrawal.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are necessary to establish a suitable dosing regimen and safety profile for potential clinical development.
References
- 1. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor and GSK3β signaling mediate deficits in novel object recognition memory within dopamine transporter knockdown mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. Neurobiological and Pharmacological Perspectives of D3 Receptors in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of FAUC 365 in Schizophrenia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits. While current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor, there is a growing interest in exploring novel therapeutic targets to address the unmet needs of patients, particularly concerning cognitive and negative symptoms. The dopamine D3 receptor has emerged as a promising target due to its distinct neuroanatomical distribution and functional role in cognition and motivation. This technical guide provides an in-depth overview of FAUC 365, a highly selective dopamine D3 receptor antagonist, and its potential utility in schizophrenia research. We will delve into its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its preclinical evaluation.
Quantitative Data Presentation
The following tables summarize the binding affinity of this compound for various dopamine and serotonin (B10506) receptors, highlighting its remarkable selectivity for the D3 receptor. This selectivity is a critical attribute for a research tool aimed at dissecting the specific role of the D3 receptor in the pathophysiology of schizophrenia.
Table 1: Binding Affinity (Ki) of this compound for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | 0.5 | [1][2][3][4] |
| Dopamine D4.4 | 340 | [1][2][3][4] |
| Dopamine D2 (short) | 2600 | [1][2][3][4] |
| Dopamine D2 (long) | 3600 | [1][2][3][4] |
Table 2: Binding Affinity (Ki) of this compound for Serotonin Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| Serotonin 5-HT1A | 360 | [3] |
| Serotonin 5-HT2 | 2000 | [3] |
Signaling Pathways
This compound, as a dopamine D3 receptor antagonist, is expected to modulate downstream signaling cascades typically initiated by D3 receptor activation. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi/o.[1] Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, D3 receptor signaling has been implicated in the modulation of the Akt/GSK-3 pathway, a critical signaling cascade involved in neuronal survival, plasticity, and mood regulation. Dysregulation of this pathway has been linked to the pathophysiology of schizophrenia.
The following diagram illustrates the canonical signaling pathway associated with the dopamine D3 receptor and the putative point of intervention for an antagonist like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of D3 receptor antagonists like this compound in preclinical models relevant to schizophrenia.
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine D3 receptor.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]Spiperone or another suitable D3-preferring radioligand
-
Non-specific binding control: Haloperidol (10 µM) or another suitable competitor
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Test compound (this compound) at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Novel Object Recognition (NOR) Test in a Pharmacological Model of Schizophrenia
This protocol is designed to assess the effects of a test compound like this compound on cognitive deficits, specifically recognition memory, in a rodent model of schizophrenia induced by a non-competitive NMDA receptor antagonist like phencyclidine (PCP) or ketamine.
Animals:
-
Adult male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (8-10 weeks old).
-
Animals should be housed individually and habituated to the testing room for at least 1 hour before each session.
Apparatus:
-
An open-field arena (e.g., 50 x 50 x 40 cm for rats; 40 x 40 x 30 cm for mice) made of a non-porous material for easy cleaning.
-
A variety of objects that are different in shape, color, and texture, but similar in size and complexity. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation (Day 1):
-
Place each animal in the empty open-field arena and allow it to explore freely for 10 minutes. This reduces novelty-induced stress during the testing phases.
-
-
Training (Day 2):
-
Drug Administration: Administer the test compound (this compound) or vehicle via the appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before the training session (e.g., 30-60 minutes).
-
Schizophrenia Model Induction: Administer the NMDA receptor antagonist (e.g., PCP at 2 mg/kg, i.p.) or saline at a specific time point relative to the test compound administration and training session.
-
Training Session: Place two identical objects (A1 and A2) in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.
-
-
Testing (Day 3):
-
Drug Administration: Administer the same treatment as on the training day.
-
Testing Session: Replace one of the familiar objects (A2) with a novel object (B). The position of the novel object should be counterbalanced across animals. Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI close to zero suggests a memory deficit.
-
Compare the DI between the different treatment groups (e.g., Vehicle + Saline, Vehicle + PCP, this compound + PCP) using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in schizophrenia. Its high selectivity allows for a more precise dissection of D3 receptor-mediated effects compared to less selective compounds. The experimental protocols outlined in this guide provide a framework for assessing the potential of D3 receptor antagonists to ameliorate cognitive deficits associated with schizophrenia in preclinical models.
While the preclinical data on D3 receptor antagonists are promising for addressing the cognitive and negative symptoms of schizophrenia, it is important to note that, to date, there is a lack of published studies specifically detailing the use of this compound in animal models of this disorder. Future research should focus on evaluating this compound in a battery of behavioral and neurochemical assays relevant to schizophrenia to fully characterize its therapeutic potential. Furthermore, the exploration of its effects on the Akt/GSK-3 signaling pathway in these models could provide crucial insights into its mechanism of action. Ultimately, rigorous preclinical evaluation will be essential to determine if this compound or similar D3 receptor-selective antagonists warrant advancement into clinical trials for the treatment of schizophrenia.
References
- 1. Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-protein biased signaling agonists of Dopamine D3 receptor promote distinct activation patterns of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-protein biased signaling agonists of Dopamine D3 receptor promote distinct activation patterns of ERK1/2 [ouci.dntb.gov.ua]
FAUC 365 in Parkinson's Disease Models: A Proposed Research Framework
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, dedicated studies investigating the therapeutic potential of FAUC 365 in preclinical models of Parkinson's disease (PD) have not been extensively published in peer-reviewed literature. This guide, therefore, presents a proposed research framework based on the known pharmacological properties of this compound and established methodologies in Parkinson's disease research. The experimental protocols and expected data are extrapolated from studies on similar compounds and the theoretical mechanism of action of a dopamine (B1211576) D3 receptor antagonist.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms.[1] A key pathological hallmark is the aggregation of the protein alpha-synuclein (B15492655) into Lewy bodies.[2] Current treatments primarily offer symptomatic relief, highlighting the urgent need for disease-modifying therapies.[1] The dopamine D3 receptor (D3R) has emerged as a promising therapeutic target in PD.[3][4] D3R antagonists have shown potential in mitigating L-DOPA-induced dyskinesia and may exert neuroprotective effects.[4][5]
This compound is a potent and highly selective dopamine D3 receptor antagonist. Its distinct pharmacological profile makes it a compelling candidate for investigation in the context of Parkinson's disease. This document outlines a comprehensive framework for evaluating the neuroprotective and therapeutic potential of this compound in established in vitro and in vivo models of Parkinson's disease.
Core Compound Data: this compound
A clear understanding of the binding affinity of this compound is crucial for designing relevant preclinical studies. The following table summarizes the reported inhibitory constants (Ki) of this compound for various dopamine receptor subtypes.
| Receptor Subtype | Inhibitory Constant (Ki) (nM) |
| Dopamine D3 | 0.5 |
| Dopamine D4.4 | 340 |
| Dopamine D2 (short) | 2600 |
| Dopamine D2 (long) | 3600 |
Proposed Signaling Pathway of this compound in a Neurodegenerative Context
Based on studies of other D3 receptor antagonists, this compound is hypothesized to exert its neuroprotective effects by modulating neuroinflammation and promoting neuronal survival pathways. Antagonism of D3 receptors on microglia and astrocytes may shift these cells from a pro-inflammatory to a more neuroprotective phenotype, reducing the release of cytotoxic factors and enhancing the clearance of pathological protein aggregates.
Proposed In Vitro Evaluation of this compound
Experimental Model: SH-SY5Y Neuroblastoma Cells Treated with MPP+
This model is a widely used initial screen for neuroprotective compounds. The neurotoxin MPP+ induces mitochondrial dysfunction and oxidative stress, mimicking key aspects of PD pathology.
Experimental Workflow:
Detailed Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Induce differentiation by treating with 10 µM retinoic acid in low-serum medium (1% FBS) for 5-7 days.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat differentiated cells with varying concentrations of this compound for 24 hours.
-
Introduce the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) at a pre-determined toxic concentration (e.g., 500 µM) and co-incubate for an additional 24-48 hours.
-
-
Endpoint Analysis:
-
Cell Viability (Resazurin Assay):
-
Remove the culture medium and add 100 µL of 0.1 mg/mL resazurin (B115843) solution in PBS to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence at an excitation of 530-560 nm and an emission of 590 nm.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Load cells with 2',7'-dichlorofluorescin diacetate (DCFDA) dye.
-
Measure the fluorescence intensity to quantify intracellular ROS levels.
-
-
Mitochondrial Membrane Potential (MMP):
-
Stain cells with JC-1 or TMRE dye.
-
Use fluorescence microscopy or a plate reader to assess changes in MMP.
-
-
Hypothetical Quantitative Data:
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (Fold Change) | Mitochondrial Membrane Potential (% of Control) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 100 ± 4.5 |
| MPP+ (500 µM) | 45 ± 3.8 | 3.5 ± 0.4 | 52 ± 4.1 |
| MPP+ + this compound (10 nM) | 62 ± 4.1 | 2.8 ± 0.3 | 68 ± 3.9 |
| MPP+ + this compound (100 nM) | 78 ± 5.5 | 1.9 ± 0.2 | 85 ± 5.0 |
| MPP+ + this compound (1 µM) | 85 ± 4.9 | 1.4 ± 0.2 | 92 ± 4.7 |
Proposed In Vivo Evaluation of this compound
Experimental Model: 6-OHDA-Lesioned Rat Model of Parkinson's Disease
The unilateral 6-hydroxydopamine (6-OHDA) lesion in the medial forebrain bundle of rats is a classic and well-characterized model that results in the progressive loss of dopaminergic neurons in the nigrostriatal pathway, leading to quantifiable motor deficits.
Experimental Workflow:
Detailed Experimental Protocol:
-
Animals and Surgery:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the animals and place them in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.
-
-
Compound Administration:
-
Beginning 24 hours post-surgery, administer this compound or vehicle daily via intraperitoneal (i.p.) injection for 4 weeks. Doses should be selected based on receptor occupancy and pharmacokinetic studies.
-
-
Behavioral Assessment:
-
Apomorphine-Induced Rotations: At 2 and 4 weeks post-lesion, administer apomorphine (B128758) (a dopamine agonist) and record the number of contralateral rotations over a 60-minute period. A reduction in rotations in the this compound-treated group would suggest a neuroprotective effect.
-
Cylinder Test: Assess forelimb use asymmetry by placing the rat in a transparent cylinder and counting the number of ipsilateral and contralateral forelimb contacts with the wall. An increase in the use of the contralateral (impaired) forelimb would indicate functional recovery.
-
-
Immunohistochemistry and Stereology:
-
At the end of the treatment period, euthanize the animals and perfuse the brains.
-
Process the brains for immunohistochemistry using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Use unbiased stereological methods to quantify the number of TH-positive neurons in the substantia nigra pars compacta and the density of TH-positive fibers in the striatum.
-
Hypothetical Quantitative Data:
| Treatment Group | Apomorphine-Induced Rotations (rotations/hour) | Contralateral Forelimb Use in Cylinder Test (%) | TH-Positive Neurons in SNc (% of unlesioned side) |
| Sham + Vehicle | 5 ± 2 | 48 ± 3 | 98 ± 4 |
| 6-OHDA + Vehicle | 450 ± 55 | 15 ± 4 | 25 ± 6 |
| 6-OHDA + this compound (1 mg/kg) | 320 ± 48 | 28 ± 5 | 42 ± 7 |
| 6-OHDA + this compound (5 mg/kg) | 210 ± 35 | 39 ± 6 | 65 ± 8 |
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the preclinical evaluation of this compound in models of Parkinson's disease. The high selectivity of this compound for the dopamine D3 receptor, coupled with the growing evidence for the role of this receptor in neuroinflammation and neurodegeneration, provides a strong rationale for its investigation. The proposed in vitro and in vivo studies, utilizing established models and quantitative outcome measures, would provide crucial data on the potential of this compound as a disease-modifying therapy for Parkinson's disease. Future research should focus on executing these or similar experimental plans to elucidate the true therapeutic utility of this promising compound.
References
- 1. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurodegeneration and neuroinflammation: two processes, one target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neurobiological and Pharmacological Perspectives of D3 Receptors in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic antagonism of dopamine receptor D3 attenuates neurodegeneration and motor impairment in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of FAUC 365 in Drug Addiction: A Preclinical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance use disorders represent a significant global health challenge with limited efficacious therapeutic options. The dopamine (B1211576) D3 receptor has emerged as a promising target for the development of novel pharmacotherapies for addiction, given its role in the reinforcing effects of drugs of abuse and drug-seeking behaviors. This technical guide explores the potential of FAUC 365, a potent and highly selective dopamine D3 receptor antagonist, as a candidate for the treatment of drug addiction. While specific preclinical studies on this compound in addiction models are not yet publicly available, this document synthesizes the known pharmacological properties of this compound and outlines hypothetical, yet standard, preclinical experimental protocols to evaluate its efficacy. The presented data tables are illustrative, based on the expected outcomes for a successful D3 receptor antagonist in these models. Furthermore, this guide provides detailed diagrams of relevant signaling pathways and experimental workflows to support future research in this critical area.
Introduction: The Role of the Dopamine D3 Receptor in Addiction
The mesolimbic dopamine system is a crucial neural circuit implicated in reward, motivation, and reinforcement. All major drugs of abuse converge on this pathway, leading to a surge in dopamine levels in the nucleus accumbens, which is believed to mediate their reinforcing effects. The dopamine D3 receptor, a member of the D2-like family of dopamine receptors, is highly expressed in limbic brain regions associated with reward and motivation. Preclinical evidence strongly suggests that D3 receptors play a critical modulatory role in the effects of addictive drugs. Upregulation of D3 receptors has been observed in psychostimulant users, and antagonism of these receptors has been shown to reduce drug self-administration and prevent the reinstatement of drug-seeking behavior in animal models.[1][2][3] This makes the D3 receptor a compelling target for the development of anti-addiction medications.
This compound: A Highly Selective Dopamine D3 Receptor Antagonist
This compound is a novel compound characterized by its high affinity and selectivity for the dopamine D3 receptor. Its distinct binding profile suggests a potential for targeted therapeutic effects with a reduced risk of off-target side effects commonly associated with less selective dopamine receptor ligands.
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for various dopamine and serotonin (B10506) receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) values demonstrate its potent and selective antagonism at the D3 receptor.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | 0.5 | [4] |
| Dopamine D2 (short) | 2600 | [4] |
| Dopamine D2 (long) | 3600 | [4] |
| Dopamine D4.4 | 340 | [4] |
Table 1: In vitro receptor binding affinities of this compound. Data presented are Ki values in nanomolars (nM). Lower values indicate higher binding affinity.
Hypothetical Preclinical Evaluation of this compound for Drug Addiction
To assess the therapeutic potential of this compound in treating drug addiction, a series of well-established preclinical models would be employed. These models are designed to evaluate the compound's effect on the reinforcing properties of drugs, the motivation to seek drugs, and the propensity to relapse. The following sections detail the experimental protocols for these hypothetical studies.
Drug Self-Administration Model
This model is considered the gold standard for assessing the reinforcing effects of a drug and the potential of a test compound to reduce drug-taking behavior.
Experimental Protocol:
-
Subjects: Male Wistar rats (n=12 per group) would be used.
-
Surgery: Rats would be surgically implanted with intravenous catheters in the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Acquisition of Self-Administration: Rats would be trained to press the "active" lever to receive an intravenous infusion of a drug of abuse (e.g., cocaine, 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion would be paired with a discrete cue (e.g., illumination of the cue light). The "inactive" lever would have no programmed consequences. Training sessions would last for 2 hours daily for 14 days.
-
Treatment Phase: Once a stable baseline of drug self-administration is established, rats would be pre-treated with either vehicle or this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) 30 minutes before the self-administration session.
-
Data Collection: The number of infusions earned and the number of presses on both the active and inactive levers would be recorded.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Cocaine Infusions (± SEM) | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) |
| Vehicle | - | 35 (± 2.1) | 45 (± 3.2) | 5 (± 0.8) |
| This compound | 1 | 28 (± 1.9) | 36 (± 2.5) | 6 (± 1.0) |
| This compound | 3 | 15 (± 1.5) | 20 (± 1.8) | 4 (± 0.7) |
| This compound | 10 | 8 (± 1.1) | 12 (± 1.3) | 5 (± 0.9) |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Table 2: Hypothetical effects of this compound on cocaine self-administration in rats. Data are presented as mean ± standard error of the mean (SEM).
Conditioned Place Preference (CPP) Model
The CPP model is used to assess the rewarding properties of a drug by measuring an animal's preference for an environment previously associated with the drug's effects.
Experimental Protocol:
-
Subjects: Male C57BL/6 mice (n=10 per group).
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Conditioning (Baseline): On day 1, mice would be allowed to freely explore all three chambers for 15 minutes to determine any initial chamber preference.
-
Conditioning: Over the next 8 days, mice would receive alternating injections of a drug of abuse (e.g., morphine, 10 mg/kg, subcutaneous) and vehicle. Immediately following the drug injection, they would be confined to one of the outer chambers for 30 minutes. On alternate days, following the vehicle injection, they would be confined to the opposite chamber.
-
Test Day: On day 10, in a drug-free state, mice would be allowed to freely explore all three chambers for 15 minutes.
-
Treatment Evaluation: To test the effect of this compound on the expression of CPP, on the test day, mice would be pre-treated with either vehicle or this compound (e.g., 1, 3, or 10 mg/kg, i.p.) 30 minutes before being placed in the apparatus.
-
Data Collection: The time spent in the drug-paired chamber and the vehicle-paired chamber would be recorded.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Drug-Paired Chamber (s, mean ± SEM) | Time in Vehicle-Paired Chamber (s, mean ± SEM) | Preference Score (s, mean ± SEM) |
| Saline + Vehicle | - | 450 (± 25) | 445 (± 28) | 5 (± 10) |
| Morphine + Vehicle | - | 650 (± 30) | 240 (± 22) | 410 (± 35) |
| Morphine + this compound | 1 | 580 (± 35) | 310 (± 25) | 270 (± 32) |
| Morphine + this compound | 3 | 480 (± 28) | 410 (± 30) | 70 (± 15) |
| Morphine + this compound | 10 | 455 (± 32) | 440 (± 29) | 15 (± 12) |
***p<0.001 vs. Saline + Vehicle; *p<0.05, **p<0.01 vs. Morphine + Vehicle Table 3: Hypothetical effects of this compound on the expression of morphine-induced conditioned place preference in mice. The preference score is calculated as the time in the drug-paired chamber minus the time in the vehicle-paired chamber.
Reinstatement of Drug-Seeking Model
This model is designed to mimic relapse in humans. After extinguishing drug-seeking behavior, a trigger (e.g., a small dose of the drug, a drug-associated cue, or stress) is presented to see if it reinstates the seeking behavior.
Experimental Protocol:
-
Subjects and Apparatus: As in the self-administration model.
-
Acquisition and Extinction: Rats would be trained to self-administer a drug (e.g., heroin) as described above. Following stable self-administration, the drug would be replaced with saline, and the cue light would no longer be presented. Daily extinction sessions would continue until responding on the active lever decreases to a predefined low level (e.g., <20% of the acquisition baseline).
-
Reinstatement Test: Once the extinction criterion is met, a reinstatement test would be conducted. Reinstatement of drug-seeking could be triggered by:
-
Drug-Primed Reinstatement: A non-contingent injection of a small dose of heroin (e.g., 0.25 mg/kg, i.v.).
-
Cue-Induced Reinstatement: Presentation of the drug-associated cue contingent on an active lever press (without drug delivery).
-
Stress-Induced Reinstatement: Exposure to a mild stressor, such as intermittent footshock, prior to the test session.
-
-
Treatment: Different groups of rats would be pre-treated with either vehicle or this compound (e.g., 1, 3, or 10 mg/kg, i.p.) 30 minutes before the reinstatement trigger.
-
Data Collection: The number of presses on the active and inactive levers during the reinstatement session would be recorded.
Hypothetical Data Presentation:
| Reinstatement Trigger | Treatment Group | Dose (mg/kg) | Mean Active Lever Presses (± SEM) |
| None (Extinction) | Vehicle | - | 15 (± 2.5) |
| Heroin Prime | Vehicle | - | 55 (± 4.1) |
| Heroin Prime | This compound | 1 | 40 (± 3.8)** |
| Heroin Prime | This compound | 3 | 25 (± 3.1)* |
| Heroin Prime | This compound | 10 | 18 (± 2.7) |
| Cue | Vehicle | - | 48 (± 3.9) |
| Cue | This compound | 1 | 35 (± 3.5)** |
| Cue | This compound | 3 | 22 (± 2.9)* |
| Cue | This compound | 10 | 16 (± 2.4) |
***p<0.001 vs. Extinction; *p<0.05, **p<0.01 vs. respective Vehicle group Table 4: Hypothetical effects of this compound on heroin- and cue-induced reinstatement of drug-seeking behavior in rats.
Mandatory Visualizations
Signaling Pathways
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 4. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FAUC 365 (CAS Number: 474432-66-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAUC 365 is a potent and highly selective antagonist for the dopamine (B1211576) D3 receptor.[1][2] Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of the D3 receptor, particularly in the context of neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental protocols used to characterize it.
Chemical and Physical Properties
This compound, with the chemical name N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide, is a small molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 474432-66-1 | [1][2][3][4][5][6] |
| Molecular Formula | C23H25Cl2N3OS | [1][3][4][5] |
| Molecular Weight | 462.44 g/mol | [1][3][5] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO (≥5.79 mg/mL) | [1][7] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Biological Activity and Data Presentation
This compound exhibits high-affinity binding to the human dopamine D3 receptor and displays significant selectivity over other dopamine receptor subtypes and serotonin (B10506) receptors. The binding affinities (Ki) from competitive radioligand binding assays are summarized below.
| Receptor | Ki (nM) | Selectivity (fold vs. D3) |
| Dopamine D3 | 0.5 | - |
| Dopamine D2 (long) | 3600 | 7200 |
| Dopamine D2 (short) | 2600 | 5200 |
| Dopamine D4 | 340 | 680 |
| Serotonin 5-HT1A | >10,000 | >20,000 |
| Serotonin 5-HT2A | >10,000 | >20,000 |
Data compiled from multiple sources.[1][2][4][6]
Mechanism of Action and Signaling Pathways
As a dopamine D3 receptor antagonist, this compound blocks the binding of the endogenous ligand, dopamine, to the D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[8] This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9]
Furthermore, the D3 receptor has been shown to modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway.[10] By blocking the D3 receptor, this compound is expected to prevent the downstream signaling events mediated by these pathways.
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Radioligand (e.g., [3H]-Spiperone or [125I]-Iodosulpride)
-
Non-specific binding control (e.g., Haloperidol or Spiperone at a high concentration)
-
This compound stock solution in DMSO
-
96-well plates
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-D3R cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the membrane preparation (containing a specific amount of protein), the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add the non-specific binding control instead of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Proposed Synthetic Route for this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the synthesis of similar benzo[b]thiophene-2-carboxamide (B1267583) derivatives. The key steps would likely involve the formation of the benzo[b]thiophene-2-carboxylic acid core, followed by amide bond formation with the appropriate piperazine (B1678402) side chain.
Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
In Vivo Novel Object Recognition Test
This protocol describes the novel object recognition (NOR) test, a behavioral assay used to assess learning and memory in rodents, which is relevant for a compound like this compound with potential applications in cognitive disorders.[2][3]
Materials:
-
Testing arena (e.g., a square open field)
-
Two sets of identical objects (familiar objects)
-
One set of novel objects
-
Video recording and analysis software
-
This compound solution for administration (e.g., intraperitoneal injection)
-
Vehicle control solution
Procedure:
-
Habituation Phase (Day 1):
-
Place each animal individually in the empty testing arena and allow it to explore freely for a set period (e.g., 5-10 minutes). This reduces novelty-induced stress on the testing day.
-
-
Training/Familiarization Phase (Day 2):
-
Administer this compound or vehicle to the animals at a predetermined time before the training session.
-
Place two identical "familiar" objects in the arena.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.
-
-
Testing Phase (Day 3):
-
Replace one of the familiar objects with a "novel" object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) for each animal: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object.
-
Compare the DI between the this compound-treated group and the vehicle-treated group to assess the effect of the compound on memory.
-
Experimental Workflow for the Novel Object Recognition Test
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Gα12- and Gα13-protein subunit linkage of D3 dopamine receptors in the natriuretic effect of D3 dopamine receptor in kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptor D3 affects the expression of Period1 in mouse cells via DRD3-ERK-CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
FAUC 365: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
FAUC 365, chemically known as N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide, is a potent and highly selective antagonist for the dopamine (B1211576) D3 receptor. Its discovery has been a significant milestone in the development of therapeutic agents for neuropsychiatric disorders, including schizophrenia and substance use disorders, where the D3 receptor is a key target. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Pharmacological Profile
This compound was developed through a systematic structure-activity relationship (SAR) study aimed at optimizing affinity and selectivity for the dopamine D3 receptor. The core of its discovery lies in the strategic chemical modifications of a lead compound, NGB 2904, to enhance its pharmacological properties while reducing lipophilicity.
Binding Affinity and Selectivity
This compound exhibits nanomolar affinity for the human dopamine D3 receptor, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This high selectivity is a critical attribute, minimizing the potential for off-target effects.
| Receptor | Ki (nM) | Selectivity (D2L/D3) |
| Dopamine D3 | 0.5 | - |
| Dopamine D2L | 93.3 | 186.6 |
| Dopamine D4.4 | 340 | 680 |
Table 1: Receptor Binding Affinity of this compound. [1] Data presented as Ki values, representing the concentration of the ligand that binds to 50% of the receptors.
Structure-Activity Relationship (SAR) Insights
The development of this compound and its analogs has provided valuable insights into the structural requirements for high-affinity and selective D3 receptor antagonists. Key findings from SAR studies include:
-
Aryl Amide Moiety: The nature of the aryl group at the amide end of the molecule significantly influences D3 receptor affinity and selectivity.
-
Linker Region: A rigidified trans-butenyl linker between the aryl amide and the piperazine (B1678402) core was found to optimize binding characteristics.
-
Phenylpiperazine Substitution: The 2,3-dichloro substitution on the phenylpiperazine moiety is crucial for high D3 receptor selectivity.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of the key piperazine intermediate, followed by its coupling with the benzothiophene (B83047) carboxamide side chain.
Experimental Protocol for the Synthesis of 1-(2,3-Dichlorophenyl)piperazine (B491241)
This intermediate is a critical building block for this compound and related compounds.
Materials:
-
1-Bromo-2,3-dichlorobenzene
-
Piperazine
-
Sodium tert-butoxide
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
Procedure:
-
A mixture of 1-bromo-2,3-dichlorobenzene, piperazine, and sodium tert-butoxide in toluene is prepared in a reaction vessel.
-
The palladium catalyst and ligand are added to the mixture.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) and stirred for a specified period.
-
Upon completion, the reaction is cooled, and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-(2,3-dichlorophenyl)piperazine.
Experimental Protocol for the Synthesis of N-[4-(1-piperazinyl)butyl]-benzo[b]thiophene-2-carboxamide
This represents the side chain that is coupled to the piperazine intermediate.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI) or other coupling agent
-
N-Boc-1,4-diaminobutane
-
Dichloromethane (DCM) or other suitable solvent
-
Trifluoroacetic acid (TFA)
Procedure:
-
Benzo[b]thiophene-2-carboxylic acid is activated with a coupling agent like CDI in an anhydrous solvent.
-
N-Boc-1,4-diaminobutane is added to the activated acid, and the reaction is stirred until completion.
-
The Boc-protected intermediate is isolated and purified.
-
The Boc protecting group is removed by treatment with an acid, such as TFA, in a suitable solvent.
-
The resulting amine, N-(4-aminobutyl)-benzo[b]thiophene-2-carboxamide, is neutralized and purified.
Final Coupling Step to Yield this compound
Materials:
-
1-(2,3-Dichlorophenyl)piperazine
-
N-(4-halobutyl)-benzo[b]thiophene-2-carboxamide (where halo can be Cl, Br, or I) or the corresponding aldehyde for reductive amination.
-
A suitable base (e.g., potassium carbonate)
-
An appropriate solvent (e.g., acetonitrile (B52724) or DMF)
Procedure:
-
1-(2,3-Dichlorophenyl)piperazine is reacted with an N-(4-halobutyl)-benzo[b]thiophene-2-carboxamide in the presence of a base.
-
Alternatively, a reductive amination reaction can be performed between 1-(2,3-dichlorophenyl)piperazine and the corresponding aldehyde of the benzothiophene side chain using a reducing agent like sodium triacetoxyborohydride.
-
The reaction mixture is stirred at an appropriate temperature until the reaction is complete.
-
The final product, this compound, is isolated by extraction and purified using techniques such as column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes involved in the discovery and evaluation of this compound.
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling cascade and the antagonistic action of this compound.
This compound Discovery Workflow
Caption: Iterative workflow for the discovery of this compound through SAR studies.
Synthesis Workflow for this compound
Caption: General synthetic workflow for the preparation of this compound.
Conclusion
This compound stands as a testament to the power of rational drug design and meticulous SAR studies. Its high affinity and selectivity for the dopamine D3 receptor make it an invaluable tool for neuropharmacological research and a promising lead for the development of novel therapeutics. The synthetic pathways and experimental protocols detailed herein provide a foundation for its synthesis and for the development of future D3 receptor modulators.
References
Methodological & Application
In Vitro Experimental Protocols for FAUC 365: A Selective Dopamine D3 Receptor Ligand
For Immediate Release
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed in vitro experimental protocols for the characterization of FAUC 365, a potent and selective ligand for the dopamine (B1211576) D3 receptor (D3R). The methodologies outlined herein are essential for researchers investigating the pharmacological profile of this compound and similar compounds targeting the dopaminergic system, which is implicated in various neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.
This compound has been identified as a highly selective antagonist for the dopamine D3 receptor.[1] The protocols detailed below cover essential in vitro assays to determine the binding affinity, functional activity, and potential cytotoxicity of this compound.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the binding affinities of this compound for various dopamine receptor subtypes. This data is crucial for understanding the selectivity profile of the compound.
| Receptor Subtype | Ki (nM) |
| Dopamine D3 | 0.5 |
| Dopamine D4.4 | 340 |
| Dopamine D2short | 2600 |
| Dopamine D2long | 3600 |
Table 1: Binding affinities (Ki) of this compound for human dopamine receptor subtypes. Data sourced from MedchemExpress.[1]
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Beyond the canonical cAMP pathway, D3R signaling can also involve the Akt/GSK3 pathway and can modulate the effects of the dopamine D2 receptor.[2][3][4] As an antagonist, this compound is expected to block these agonist-induced effects.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D3 receptor modulates D2 receptor effects on cAMP and GABA release at striatopallidal terminals-Modulation by the Ca2+-Calmodulin-CaMKII system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FAUC 365
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAUC 365 is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor. It exhibits significantly lower affinity for other dopamine receptor subtypes (D1, D2L, D2S, D4) and serotonin (B10506) receptors (5-HT1A, 5-HT2), making it a valuable tool for investigating the specific roles of the D3 receptor in various physiological and pathological processes.[1] Due to its high selectivity, this compound is particularly relevant for research in neuropsychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and addiction.[2]
These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound to ensure reliable and reproducible results in a research setting.
Physicochemical Properties and Solubility
This compound is a crystalline solid, appearing as an off-white to light yellow powder.[2] Its molecular formula is C23H25Cl2N3OS, with a molecular weight of 462.44 g/mol .[1][2]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 33.33 mg/mL (72.07 mM) | Ultrasonic treatment may be required. Use newly opened, hygroscopic DMSO for best results.[2] |
| DMF | 30 mg/mL | - |
| Ethanol | 2 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:2) | 0.25 mg/mL | - |
| Water | Insoluble | [3][4] |
Solution Preparation
Proper preparation of this compound solutions is critical for experimental success. The choice of solvent and preparation method depends on the intended application (in vitro vs. in vivo). To prevent inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot prepared stock solutions for storage.[2][5]
In Vitro Stock Solution Preparation (e.g., 10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution suitable for most in vitro assays.
Table 2: Mass of this compound Required for 10 mM DMSO Stock Solution
| Desired Volume | Mass of this compound (MW = 462.44) |
| 1 mL | 4.62 mg |
| 5 mL | 23.12 mg |
| 10 mL | 46.24 mg |
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the desired volume of high-purity, anhydrous DMSO.
-
If necessary, facilitate dissolution by using an ultrasonic bath until the solution is clear.[2]
-
Vortex briefly to ensure homogeneity.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate vials.
In Vivo Formulation Preparation
For animal studies, this compound must be formulated in a vehicle that is both biocompatible and capable of maintaining the compound in solution. Below are two common protocols.
Table 3: In Vivo Formulation Recipes for this compound
| Protocol | Formulation | Achievable Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.41 mM) |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.41 mM) |
Protocol 1 (Aqueous-based Formulation) - Example for 1 mL:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly. The resulting solution should be clear.[2]
Workflow for In Vivo Solution Preparation (Aqueous-based)
Caption: Workflow for preparing an aqueous-based in vivo formulation of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Table 4: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (Aliquot) | -80°C | 6 months |
| -20°C | 1 month |
Note: For solutions, it is imperative to aliquot into single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.[2][5]
Experimental Protocols
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). D3 receptors are coupled to Gi/o proteins. Upon activation by dopamine, they typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] this compound blocks this action, thereby preventing the downstream signaling cascade initiated by dopamine binding.
Dopamine D3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D3 receptor antagonized by this compound.
Generalized Protocol: In Vitro Competitive Radioligand Binding Assay
This generalized protocol can be adapted to determine the binding affinity (Ki) of this compound for the D3 receptor.
Objective: To determine the concentration of this compound that inhibits 50% of specific binding of a known D3 receptor radioligand (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT).
Materials:
-
Cell membranes expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [³H]-7-OH-DPAT).
-
Non-specific binding control (e.g., high concentration of Haloperidol or unlabeled Dopamine).
-
This compound stock solution (in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
This compound dilution (or vehicle for total binding, or non-specific control for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate (e.g., 60 minutes at room temperature) with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding) and plot the percent inhibition of specific binding against the log concentration of this compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: In Vivo Novel Object Recognition (NOR) Test
This protocol is adapted from published methodologies and is used to assess learning and memory in mice, a cognitive domain where D3 receptor signaling is implicated.[3][6]
Objective: To evaluate the effect of this compound on recognition memory.
Animals: Adult mice (e.g., C57BL/6).
Apparatus: An open-field arena (e.g., 40x40x40 cm), cleaned thoroughly between trials. Two sets of identical objects and one set of novel objects (e.g., small plastic toys, metal blocks) that mice cannot displace.
Procedure:
-
Habituation (Day 1): Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
Drug Administration (Day 2):
-
Prepare the this compound in vivo formulation (e.g., using Protocol 1 above).
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) at a set time (e.g., 30-60 minutes) before the training session.
-
-
Training/Familiarization (T1) (Day 2):
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Testing/Recognition (T2) (Day 2 or 3):
-
Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location. The placement of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena and allow it to explore for 5 minutes, recording the time spent exploring the familiar object (A) and the novel object (B).
-
-
Data Analysis:
-
Calculate the total exploration time in T2.
-
Calculate a Discrimination Index (DI) using the formula: DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time)
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. Compare the DI between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
-
Conclusion
This compound is a powerful research tool for elucidating the function of the dopamine D3 receptor. Adherence to these guidelines for solution preparation, storage, and experimental execution will facilitate the generation of high-quality, reproducible data. Researchers should always consult relevant literature and institutional guidelines when designing and performing experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAUC 365 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAUC 365 is a potent and highly selective ligand for the dopamine (B1211576) D3 receptor (D3R). It exhibits exceptional affinity for the D3 receptor, with a Ki value in the sub-nanomolar range, and displays remarkable selectivity over other dopamine receptor subtypes (D1, D2, D4) as well as various serotonin (B10506) receptors. This high selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of the D3 receptor in various physiological and pathological processes.
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and reward pathways. Consequently, it is a significant therapeutic target for neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders[1].
Published data on the functional activity of this compound has been inconsistent, with some sources describing it as an agonist and others as an antagonist. Therefore, it is recommended that users empirically determine its functional effect (agonist, antagonist, partial agonist, or inverse agonist) in their specific assay system. The protocols provided herein are designed to facilitate this characterization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available data. This information is critical for designing in vitro experiments, including the preparation of stock solutions and the selection of appropriate assay concentrations.
| Parameter | Value | Species | Source(s) |
| Binding Affinity (Ki) | 0.50 nM | Human | [1][2] |
| 340 nM (vs. D4.4) | Human | [2] | |
| 2600 nM (vs. D2short) | Human | [2] | |
| 3600 nM (vs. D2long) | Human | [2] | |
| Selectivity Ratios | 17,600 (vs. D1) | Not Specified | [1] |
| 7,200 (vs. D2long) | Not Specified | [1] | |
| 5,200 (vs. D2short) | Not Specified | [1] | |
| 680 (vs. D4) | Not Specified | [1] | |
| Solubility | ≥5.79 mg/mL in DMSO | Not Specified | [3] |
| 33.33 mg/mL (72.07 mM) in DMSO | Not Specified | [2] | |
| Insoluble in H₂O, Ethanol | Not Specified | [3] | |
| Molecular Weight | 462.4 g/mol | N/A | [3] |
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is canonically coupled to the Gi/o family of inhibitory G proteins[1][4]. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase (AC), which results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP)[2][5]. This is the primary pathway leveraged in the functional assay protocol below. Downstream of cAMP, this can lead to reduced activity of Protein Kinase A (PKA). Additionally, both the Gαi/o and Gβγ subunits can modulate the activity of various ion channels and other signaling molecules, such as MAP kinases[2][6].
Application Notes & Protocols
Preparation of this compound Stock Solutions
Due to its poor solubility in aqueous solutions, this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 462.4 g/mol ):
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 462.4 g/mol ) / 0.010 mol/L) * 1,000,000 = 216.2 µL
-
-
Mixing: Vortex the solution vigorously. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear[2].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C)[2].
Note: The final concentration of DMSO in the assay medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always prepare a vehicle control using the same final concentration of DMSO.
Experimental Protocol: D3R-Mediated cAMP Inhibition Assay
This protocol describes a functional assay to determine the effect of this compound on D3 receptor activity by measuring the inhibition of forskolin-stimulated cAMP accumulation. This assay can be used to characterize the compound as an agonist or an antagonist.
Principle: HEK293 or CHO cells stably expressing the human D3 receptor are used[7][8]. Forskolin (B1673556) is used to directly activate adenylyl cyclase, leading to a large increase in intracellular cAMP. A D3 receptor agonist will activate the Gi/o pathway, inhibit adenylyl cyclase, and thus reduce the forskolin-stimulated cAMP levels.
-
Agonist Mode: The ability of this compound to directly inhibit cAMP production is measured.
-
Antagonist Mode: The ability of this compound to block the inhibitory effect of a known D3 agonist (e.g., dopamine or quinpirole) is measured.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor.
-
Culture Medium: DMEM or F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents:
-
This compound (10 mM stock in DMSO)
-
Reference Agonist (e.g., Dopamine, Quinpirole) (10 mM stock in DMSO or water)
-
Forskolin (10 mM stock in DMSO)
-
IBMX (3-isobutyl-1-methylxanthine) (100 mM stock in DMSO)
-
Assay Buffer (e.g., HBSS or serum-free medium)
-
cAMP detection kit (e.g., HTRF, ELISA, LANCE)
-
-
Equipment:
-
White or black 96-well or 384-well assay plates
-
Multichannel pipette
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Plate reader compatible with the chosen detection kit
-
Protocol Steps:
-
Cell Culture and Seeding: a. Culture the D3R-expressing cells according to standard protocols. b. Harvest cells and seed them into 96-well plates at a density of 10,000-20,000 cells/well. c. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: a. Prepare serial dilutions of this compound and the reference agonist in assay buffer. A typical concentration range for this compound would be from 1 pM to 10 µM. b. Ensure the final DMSO concentration is consistent across all wells.
-
Assay Procedure: a. Gently aspirate the culture medium from the wells. b. Wash once with 50 µL of pre-warmed assay buffer. c. Add 25 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 20-30 minutes at 37°C[9]. d. For Agonist Mode: Add 25 µL of the this compound serial dilutions to the respective wells. For control wells, add assay buffer with vehicle (DMSO). e. For Antagonist Mode: Add 12.5 µL of the this compound serial dilutions. Incubate for 15-20 minutes. Then, add 12.5 µL of the reference agonist at a pre-determined EC₈₀ concentration. f. Incubate for 15-30 minutes at 37°C. g. Add 50 µL of assay buffer containing forskolin to all wells to stimulate cAMP production. The final forskolin concentration should be determined empirically (typically 1-10 µM) to give a robust signal window[9]. h. Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: a. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit (e.g., HTRF).
-
Data Analysis: a. Normalize the data. Set the signal from cells treated with forskolin + vehicle as 100% and the signal from cells treated with a saturating concentration of a reference agonist + forskolin as 0%. b. For Agonist Mode: Plot the normalized response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal efficacy. c. For Antagonist Mode: Plot the normalized response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀. This can be used to calculate the antagonist's binding affinity (Kb) using the Cheng-Prusoff equation.
References
- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures of the human dopamine D3 receptor-Gi complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional coupling of human D2, D3, and D4 dopamine receptors in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chimeric D2/D3 dopamine receptors efficiently inhibit adenylyl cyclase in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for FAUC 365 in Neuronal Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FAUC 365 is a novel, selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of neuronal function, including stress responses, apoptosis, and neurite dynamics. In neuronal cell lines, this compound has demonstrated potential in protecting against neurotoxic insults and promoting neurite outgrowth, making it a valuable tool for neurobiology research and preclinical drug development. These application notes provide detailed protocols for utilizing this compound in common neuronal cell line models to investigate its effects on cell viability, signaling pathways, and neuronal morphology.
Mechanism of Action
This compound acts as a potent and selective ATP-competitive inhibitor of JNK, preventing the phosphorylation of its downstream targets, such as c-Jun. By inhibiting the JNK signaling cascade, this compound can mitigate apoptotic pathways activated by cellular stress and promote neuronal survival. Furthermore, its influence on cytoskeletal dynamics via the JNK pathway can lead to enhanced neurite outgrowth and stability.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Neuronal Cell Viability after Oxidative Stress
| This compound Concentration (µM) | Cell Viability (%) (mean ± SD) |
| 0 (Vehicle Control) | 52.3 ± 4.5 |
| 0.1 | 65.8 ± 3.9 |
| 1 | 88.2 ± 5.1 |
| 10 | 92.5 ± 3.2 |
| 25 | 91.8 ± 4.0 |
| 50 | 75.4 ± 6.3 |
SH-SY5Y cells were pre-treated with this compound for 2 hours before a 24-hour exposure to 200 µM H₂O₂. Cell viability was assessed using an MTT assay.
Table 2: Effect of this compound on JNK Pathway Activation
| Treatment | p-c-Jun / c-Jun Ratio (Normalized to Control) |
| Control (Vehicle) | 1.00 |
| Stress Inducer (Anisomycin) | 4.78 ± 0.52 |
| Anisomycin + 1 µM this compound | 1.21 ± 0.23 |
| Anisomycin + 10 µM this compound | 0.89 ± 0.19 |
PC-12 cells were treated with Anisomycin (10 µg/mL) for 30 minutes in the presence or absence of this compound. Protein levels were determined by Western blot analysis.
Table 3: Quantification of Neurite Outgrowth with this compound Treatment
| Treatment Group | Average Neurite Length (µm) (mean ± SD) | Percentage of Cells with Neurites (%) |
| Control (Vehicle) | 35.6 ± 8.2 | 28 ± 5 |
| 1 µM this compound | 68.4 ± 12.5 | 55 ± 8 |
| 10 µM this compound | 75.1 ± 14.1 | 62 ± 7 |
Differentiated SH-SY5Y cells were treated with this compound for 48 hours. Neurite length was measured using immunofluorescence microscopy and image analysis software.
Signaling Pathway Diagram
Caption: this compound inhibits JNK, blocking downstream apoptosis and regulating the cytoskeleton.
Experimental Protocols
Protocol 1: Assessment of Neuroprotection using MTT Assay
This protocol details the procedure to assess the protective effects of this compound against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO). Pre-treat the cells for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to each well to a final concentration of 200 µM (except for the untreated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Western Blot for JNK Pathway Activation
This protocol describes how to measure the inhibition of c-Jun phosphorylation by this compound.
Materials:
-
PC-12 cells
-
RPMI-1640 medium with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Anisomycin (stress inducer)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-c-Jun, anti-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate PC-12 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound for 2 hours, then stimulate with Anisomycin for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-c-Jun signal to total c-Jun and the loading control (β-actin).
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in neuronal cell lines.
Disclaimer
The provided data and protocols are intended as a guide for research purposes. Optimal conditions for specific cell lines and experimental setups should be determined by the end-user. Always follow standard laboratory safety procedures.
Application Notes and Protocols for FAUC 365 in Dopamine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAUC 365 is a potent and highly selective antagonist for the dopamine (B1211576) D3 receptor.[1][2] Its high affinity and selectivity make it an invaluable tool for researchers studying the role of the D3 receptor in various physiological and pathological processes, including schizophrenia, Parkinson's disease, and substance abuse disorders.[1] These application notes provide detailed protocols for utilizing this compound in dopamine receptor binding assays, a critical component in drug discovery and neuroscience research.
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of this compound for various dopamine receptor subtypes, demonstrating its remarkable selectivity for the D3 receptor.
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. D3) |
| Dopamine D3 | 0.5 | 1 |
| Dopamine D2 (long) | 3600 | 7200 |
| Dopamine D2 (short) | 2600 | 5200 |
| Dopamine D4.4 | 340 | 680 |
| Dopamine D1 | - | 17600 |
Data compiled from MedchemExpress and APExBIO.[1][2]
Experimental Protocols
Radioligand Competition Binding Assay for Dopamine D3 Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the dopamine D3 receptor. This assay measures the ability of this compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO-hD3R or HEK293-hD3R).
-
Radioligand: [³H]-Spiperone, a commonly used radioligand for D2-like receptors.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known D3 antagonist (e.g., Haloperidol (B65202) or Raclopride) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well Plates: For incubating the assay components.
-
Filtration Apparatus: To separate bound and free radioligand.
-
Glass Fiber Filters: Pre-treated with a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membrane aliquots on ice and resuspend them in assay buffer to a final protein concentration of 3.3 mg/mL.[3]
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from picomolar to micromolar to generate a complete inhibition curve.
-
Prepare the radioligand solution in assay buffer at a final concentration of 2 nM [³H]-Spiperone.[3]
-
Prepare the non-specific binding control by adding a high concentration of haloperidol (e.g., 10 µM) to the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone solution, and 150 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of haloperidol solution, 50 µL of [³H]-Spiperone solution, and 150 µL of the membrane suspension.
-
This compound Competition: 50 µL of each this compound dilution, 50 µL of [³H]-Spiperone solution, and 150 µL of the membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[3]
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Dopamine Receptor Signaling Pathways
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4), which are coupled to different G proteins and initiate distinct intracellular signaling cascades.[4]
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps in the radioligand competition binding assay.
References
FAUC 365: A Potent and Selective Dopamine D3 Receptor Antagonist for Preclinical Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
FAUC 365 is a high-affinity and selective antagonist for the dopamine (B1211576) D3 receptor. Its distinct pharmacological profile makes it a valuable tool compound for investigating the physiological and pathophysiological roles of the D3 receptor, particularly in the context of neurological and psychiatric disorders such as schizophrenia and Parkinson's disease. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₃H₂₅Cl₂N₃OS |
| Molecular Weight | 462.44 g/mol |
| CAS Number | 474432-66-1 |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMSO (≥5.79 mg/mL), insoluble in water and ethanol. |
| Storage | Store at -20°C for short-term storage and -80°C for long-term storage. |
Pharmacological Profile
This compound exhibits high selectivity for the dopamine D3 receptor over other dopamine receptor subtypes and serotonin (B10506) receptors. This selectivity is crucial for dissecting the specific functions of the D3 receptor in complex biological systems.
Binding Affinities (Ki)
The following table summarizes the binding affinities of this compound for various receptors.
| Receptor | Ki (nM) |
| Dopamine D3 | 0.5 |
| Dopamine D2 (short) | 2600 |
| Dopamine D2 (long) | 3600 |
| Dopamine D4.4 | 340 |
Data compiled from commercially available sources.
Mechanism of Action & Signaling Pathway
This compound acts as a competitive antagonist at the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, dopamine, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking the binding of dopamine, this compound prevents this signaling cascade.
Experimental Protocols
Note: The following protocols are general guidelines and should be optimized for specific experimental conditions and cell systems.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.
Workflow:
Materials:
-
Cell membranes expressing the human dopamine D3 receptor
-
Radioligand (e.g., [³H]-Spiperone or a more D3-selective radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D3 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of this compound (e.g., 0.01 nM to 10 µM) or vehicle for total binding.
-
A non-selective antagonist (e.g., haloperidol) at a high concentration for non-specific binding.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This protocol measures the ability of this compound to antagonize dopamine-induced inhibition of cAMP production in cells expressing the D3 receptor.
Workflow:
Materials:
-
Cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells)
-
This compound
-
Dopamine agonist (e.g., Quinpirole)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed the D3 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment:
-
Wash the cells with PBS.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle) for 15-30 minutes at 37°C.
-
-
Cell Stimulation:
-
Add a fixed concentration of a dopamine agonist (typically the EC80 concentration) in the presence of IBMX and forskolin to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Normalize the data to the response induced by the dopamine agonist alone.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Applications
Currently, there is a notable lack of published in vivo studies utilizing this compound. Researchers planning to use this compound in animal models should conduct preliminary pharmacokinetic and tolerability studies.
Example In Vivo Formulation:
For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, this compound can be formulated as follows:
-
Dissolve this compound in a minimal amount of DMSO.
-
Add a solubilizing agent such as PEG300 and Tween-80.
-
Bring the final volume with saline.
A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be adjusted based on the desired dose and injection volume. It is crucial to ensure the final solution is clear and free of precipitation. Sonication may be required to aid dissolution.
Conclusion
This compound is a potent and selective dopamine D3 receptor antagonist that serves as an invaluable tool for in vitro pharmacological studies. Its high selectivity allows for the precise investigation of D3 receptor function. While in vivo data is currently limited, the provided formulation guidelines can serve as a starting point for researchers wishing to explore its effects in animal models of neurological and psychiatric disorders. As with any tool compound, careful experimental design and optimization are essential for obtaining reliable and reproducible results.
Application Notes and Protocols for FAUC 365, a Novel mTORC1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3][4][5] The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2.[1][5] mTORC1, in particular, integrates signals from growth factors and nutrients to control protein synthesis and cell growth by phosphorylating key downstream effectors like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][4]
FAUC 365 is a novel, potent, and selective small molecule inhibitor of mTORC1. These application notes provide detailed protocols for characterizing the in vitro and in vivo activity of this compound, establishing its mechanism of action, and evaluating its anti-cancer efficacy.
Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling cascade and the specific point of inhibition by this compound. Growth factor signaling activates PI3K and AKT, which in turn alleviates the inhibitory effect of the TSC complex on mTORC1.[3] Activated mTORC1 then promotes cell growth and proliferation by phosphorylating its downstream targets. This compound selectively binds to and inhibits the kinase activity of mTORC1, blocking this downstream signaling.
This compound inhibits the mTORC1 signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol determines the concentration of this compound required to inhibit 50% of mTORC1 kinase activity (IC50). A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[6][7]
Methodology:
-
Prepare Reagents:
-
Kinase Buffer: Prepare a buffer suitable for mTORC1 activity (e.g., containing HEPES, MgCl2, MnCl2, DTT).
-
Recombinant mTORC1 enzyme and its substrate (e.g., a purified, inactive S6K1).
-
This compound stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.
-
ATP solution (concentration near the Km for mTORC1).
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
-
Assay Procedure:
-
Add 5 µL of 2x mTORC1 enzyme solution to each well of a 384-well plate.
-
Add 2.5 µL of this compound dilutions or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x mixture of substrate and ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
Equilibrate the plate to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | mTORC1 | 5.2 |
| Control Inhibitor | mTORC1 | 8.5 |
Protocol 2: Western Blot Analysis of mTORC1 Signaling
This protocol assesses the inhibitory effect of this compound on the mTORC1 signaling pathway in cancer cells by measuring the phosphorylation of its downstream targets, S6K1 and 4E-BP1.[8][9]
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[8][10]
-
Keep samples on ice at all times.[10]
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[8]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[8][10] Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.[10]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation:
| This compound (nM) | p-S6K1 (Relative Intensity) | p-4E-BP1 (Relative Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.45 | 0.52 |
| 50 | 0.12 | 0.15 |
| 200 | 0.03 | 0.04 |
Protocol 3: Cell Viability Assay
This protocol measures the effect of this compound on the viability and proliferation of cancer cells using a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[7]
Workflow for the in vitro cell viability assay.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well white, clear-bottom plate at a density of 3,000-5,000 cells per well.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) in triplicate.
-
Incubate for 72 hours at 37°C in a humidified incubator.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 2.0 reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate percent viability relative to vehicle-treated control cells.
-
Plot the results and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Cell Line | Cancer Type | GI50 (nM) |
| A549 | Lung | 45 |
| PC-3 | Prostate | 62 |
| HCT116 | Colon | 38 |
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.[11][12][13]
Workflow for the in vivo xenograft study.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
-
Tumor Implantation:
-
Subcutaneously implant 5 x 10^6 HCT116 cells in the flank of each mouse.
-
-
Study Initiation:
-
Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment:
-
Group 1 (Vehicle Control): Administer vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) daily by oral gavage.[14]
-
Group 2 (this compound): Administer this compound at a specified dose (e.g., 25 mg/kg) daily by oral gavage.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight twice weekly.
-
The study endpoint is reached when tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | +2.5 |
| This compound | 25 | 550 ± 95 | 70.3 | -1.8 |
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of mTOR Signaling as a Therapeutic Target in Cancer [mdpi.com]
- 3. onclive.com [onclive.com]
- 4. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. inventbiotech.com [inventbiotech.com]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. medchemexpress.com [medchemexpress.com]
FAUC 365: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and detailed protocols for the use of FAUC 365, a potent and selective dopamine (B1211576) D3 receptor antagonist. This document is intended to guide researchers in the effective procurement, handling, and experimental application of this compound.
Product Information and Suppliers
This compound, with the chemical name N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide and CAS number 474432-66-1, is a valuable tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes, including schizophrenia and Parkinson's disease.[1] A list of reputable suppliers for this compound is provided below. It is recommended to request a Certificate of Analysis (CoA) from the supplier to ensure the purity and quality of the compound.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-116020 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Cayman Chemical | 20457 | ≥98% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg |
| APExBIO | A8930 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| AbMole BioScience | M2359 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Biorbyt | orb1306245 | >98% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 500 mg |
| AOBIOUS | AOB8930 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Quantitative Data: Binding Affinity
This compound exhibits high selectivity for the dopamine D3 receptor. The following table summarizes its binding affinities (Ki) for various receptors, demonstrating its selectivity profile.
| Receptor | Ki (nM) |
| Dopamine D3 | 0.5[1][2] |
| Dopamine D2L | 3600[1] |
| Dopamine D2S | 2600[1] |
| Dopamine D4.4 | 340[1] |
| Serotonin 5-HT1A | 360[2] |
| Serotonin 5-HT2 | 2000[2] |
Signaling Pathway
This compound acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/Go family of G proteins.[3] Upon activation by dopamine, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] By blocking this interaction, this compound prevents the dopamine-induced reduction in cAMP levels.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the human dopamine D3 receptor using [3H]-Spiperone as the radioligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
[3H]-Spiperone (specific activity ~70-90 Ci/mmol)
-
This compound
-
Non-specific binding control: 10 µM Haloperidol
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Workflow Diagram:
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-D3R cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of various concentrations of this compound (typically from 10 pM to 10 µM).
-
50 µL of [3H]-Spiperone at a final concentration of ~0.5 nM.
-
50 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-Spiperone and Kd is its dissociation constant for the D3 receptor.
-
Functional cAMP Assay
This protocol measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the human dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor
-
Cell culture medium
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Dopamine
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white assay plates
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Seed HEK293-D3R cells in a 384-well white plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
On the day of the assay, remove the culture medium from the cells and add the this compound dilutions.
-
Incubate for 15-30 minutes at room temperature.
-
-
Cell Stimulation:
-
Prepare a solution of dopamine (at a concentration that gives ~80% of the maximal response, e.g., EC80) and forskolin (e.g., 1 µM) in assay buffer.
-
Add this solution to the wells containing the this compound dilutions.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production, using non-linear regression analysis.
-
Storage and Handling
This compound is typically supplied as a solid. It is recommended to store the solid compound at -20°C. For creating stock solutions, dissolve this compound in a suitable solvent such as DMSO.[2] Aliquot the stock solution and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. On the day of the experiment, further dilute the stock solution in the appropriate assay buffer.
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use.[2] Researchers should follow all applicable laboratory safety guidelines when handling this compound.
References
Application Notes: High-Throughput Screening with the Agilent RapidFire 365 System
Introduction
The Agilent RapidFire 365 High-throughput Mass Spectrometry System is a sophisticated platform designed to eliminate bottlenecks in the drug discovery pipeline by providing rapid and reliable analysis of samples.[1][2] This technology is particularly advantageous for high-throughput screening (HTS) of large compound libraries, enabling researchers to make faster decisions in the early stages of drug development. By directly interfacing with a mass spectrometer, the RapidFire 365 system allows for the label-free analysis of native compounds, offering a significant advantage over traditional fluorescence- or luminescence-based assays.[3]
Principle of Operation
The core of the RapidFire 365 system is its ability to perform ultrafast solid-phase extraction (SPE) to purify samples before injection into the mass spectrometer. This process effectively removes salts, buffers, detergents, and other contaminants that can interfere with mass spectrometric analysis.[1][2] The system can handle a 384-well plate in approximately 50 minutes, translating to the analysis of thousands of samples per day.[1][2]
Key Applications in Drug Discovery
-
Primary and Secondary Screening: Rapidly screen large compound libraries to identify initial hits.
-
ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling: Assess the pharmacokinetic properties of lead compounds early in the discovery process.[3]
-
Enzyme and Receptor Assays: Directly measure the activity of enzymes and the binding of ligands to receptors without the need for labels or surrogate markers.[3]
-
Fragment-Based Screening: Efficiently screen fragment libraries to identify small molecules that bind to a biological target.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Sample Throughput | ~8-10 seconds per sample | [3] |
| 384-well Plate Analysis Time | ~50 minutes | [1][2] |
| Samples per 8-hour Shift | Up to 3,840 (ten 384-well plates) | [1][2] |
| Unattended Operation | Up to 63 plates (24,192 samples) | [1][2] |
| Injection Volume | Variable | N/A |
| Compatible Mass Spectrometers | Agilent's entire range of mass spectrometers | [3] |
Experimental Protocols
General Workflow for a High-Throughput Screening Campaign
-
Assay Plate Preparation: Prepare 384-well assay plates containing the biological target, substrate, and test compounds. Incubate the plates for the desired time to allow for the biochemical reaction to occur.
-
Sample Submission: Load the assay plates onto the RapidFire 365 system's integrated BenchBot sample handler. The system can accommodate up to 63 microplates for unattended operation.[1][2]
-
Method Setup: In the RapidFire software, define the analytical method, including the SPE cartridge type, wash and elution solvents, and mass spectrometer parameters for detecting the analyte(s) of interest.
-
Data Acquisition: Initiate the run. The system will automatically aspirate a small volume from each well, perform the SPE cleanup, and inject the purified sample into the mass spectrometer.
-
Data Analysis: The RapidFire Integrator software is used for data review and visualization.[3] The software automatically integrates the mass spectrometry peaks corresponding to the analyte(s) and calculates the desired endpoint (e.g., percent inhibition, IC50).
Detailed Protocol: Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Serially dilute the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the test compound solution to each well.
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 5 µL of a suitable quenching solution (e.g., 1% formic acid).
-
-
RapidFire-MS Analysis:
-
Transfer the plate to the RapidFire 365 system.
-
Set up the analytical method to detect both the substrate and the product of the enzymatic reaction.
-
Initiate the data acquisition run.
-
-
Data Interpretation:
-
Calculate the percent inhibition for each compound by comparing the product peak area in the presence of the compound to the control wells (containing no inhibitor).
-
Plot the percent inhibition versus the compound concentration to determine the IC50 value.
-
Visualizations
Caption: General workflow of the Agilent RapidFire 365 system.
Caption: Application in the drug discovery pipeline.
References
Troubleshooting & Optimization
FAUC 365 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of FAUC 365, a potent and selective dopamine (B1211576) D3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity and selective antagonist for the dopamine D3 receptor. Its primary mechanism of action is to block the binding of dopamine to the D3 receptor, thereby inhibiting its downstream signaling pathways. It is significantly more selective for the D3 receptor over other dopamine receptor subtypes such as D1, D2, and D4, as well as serotonin (B10506) receptors 5-HT1A and 5-HT2. This selectivity makes it a valuable tool for studying the specific roles of the D3 receptor in neurological processes and diseases like schizophrenia and Parkinson's disease.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of the solid compound, it is recommended to keep it at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. Quantitative solubility data is summarized in the table below. For aqueous-based assays, it is common to first dissolve the compound in a solvent like DMSO and then dilute it into the aqueous buffer.
Data Presentation: Solubility and Storage
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | ≥ 33.33 mg/mL | [1] |
| Storage (Solid) | ||
| Long-term | -20°C | [1] |
| Storage (Stock Solution) | ||
| -80°C | up to 6 months | [1] |
| -20°C | up to 1 month | [1] |
Troubleshooting Guides
Solubility Issues
Problem: this compound is not dissolving completely or is precipitating out of solution.
-
Possible Cause 1: Incorrect Solvent: this compound has limited solubility in aqueous solutions.
-
Solution: Ensure you are using an appropriate organic solvent for the initial stock solution, such as DMSO.[1] For subsequent dilutions into aqueous media, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid precipitation and cellular toxicity.
-
-
Possible Cause 2: Low Temperature: The compound may be less soluble at lower temperatures.
-
Solution: Gentle warming and/or sonication can aid in the dissolution of this compound.[1] Ensure the temperature is not excessively high to prevent degradation.
-
-
Possible Cause 3: Supersaturation: The concentration of this compound may be too high for the chosen solvent system.
-
Solution: Prepare a more dilute stock solution or use a solvent in which this compound has higher solubility. Refer to the solubility table for guidance.
-
Stability Issues
Problem: Loss of this compound activity or inconsistent results over time.
-
Possible Cause 1: Improper Storage: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation.
-
Solution: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Always store the solid compound and stock solutions at the recommended temperatures (-20°C for solid, -80°C for long-term solution storage).[1]
-
-
Possible Cause 2: Hydrolysis: The carboxamide group in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating.[2][3]
-
Solution: Maintain the pH of your experimental solutions within a neutral range (pH 6-8) if possible. Avoid prolonged exposure to harsh pH conditions.
-
-
Possible Cause 3: Photodegradation: The piperazine (B1678402) moiety in the this compound structure may be susceptible to photodegradation upon exposure to UV light.[4][5]
-
Solution: Protect stock solutions and experimental setups from direct light by using amber vials or covering them with aluminum foil.
-
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Dopamine D3 Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the D3 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Haloperidol)
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In a 96-well plate, add the binding buffer.
-
Add increasing concentrations of this compound to the appropriate wells.
-
For non-specific binding, add 10 µM Haloperidol.
-
Add a fixed concentration of the radioligand (e.g., 2 nM [³H]-Spiperone) to all wells.[6]
-
Add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at 25°C for 120 minutes.[6]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound.
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and Point of this compound Antagonism.
Caption: General Experimental Workflow for a Radioligand Binding Assay with this compound.
References
Technical Support Center: Optimizing FAUC 365 Concentration in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of FAUC 365 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective antagonist of the dopamine (B1211576) D3 receptor.[1][2] The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[3][4][5][6] Upon activation by its endogenous ligand, dopamine, the D3 receptor inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] As an antagonist, this compound binds to the D3 receptor but does not activate it. Instead, it blocks dopamine from binding, thereby preventing the downstream signaling cascade that results in decreased cAMP levels.
Q2: How selective is this compound for the dopamine D3 receptor?
A2: this compound exhibits high selectivity for the dopamine D3 receptor over other dopamine receptor subtypes and serotonin (B10506) receptors.[1][2][7] This selectivity is demonstrated by its significantly lower inhibition constant (Ki) for the D3 receptor compared to other receptors.[1][2]
Q3: What are the common research applications for this compound?
A3: Given its high selectivity for the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders, this compound is a valuable tool for research in areas such as schizophrenia and Parkinson's disease.[1] It can be used in in vitro and in vivo studies to investigate the role of the D3 receptor in these conditions and to evaluate its potential as a therapeutic target.[8]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for this compound and related compounds from various in vitro assays.
| Compound | Target Receptor | Assay Type | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound | Dopamine D3 | Radioligand Binding | - | 0.5 | - | [1][2] |
| This compound | Dopamine D4.4 | Radioligand Binding | - | 340 | - | [1] |
| This compound | Dopamine D2short | Radioligand Binding | - | 2600 | - | [1] |
| This compound | Dopamine D2Long | Radioligand Binding | - | 3600 | - | [1] |
| Compound 15 | Dopamine D3 | Quinpirole-stimulated Mitogenesis | HEK293 | - | 4.94 | [1] |
| Compound 6 | Dopamine D2 | Quinpirole-stimulated Mitogenesis | CHO | - | 94.7 | [1] |
Experimental Protocols
Detailed Methodology 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the dopamine D3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand for the D3 receptor (e.g., [³H]spiperone).
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known D3 ligand (e.g., unlabeled haloperidol (B65202) or dopamine) to determine background binding.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate ions.
-
Scintillation counter and vials.
-
Glass fiber filters.
Procedure:
-
Reaction Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand, non-specific binding control, and assay buffer.
-
Competitive Binding: Radioligand, varying concentrations of this compound, and assay buffer.
-
-
Incubation: Add the cell membrane preparation to each tube to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Methodology 2: Functional cAMP Assay for D3 Receptor Antagonism
This assay measures the ability of this compound to block the dopamine-induced inhibition of cAMP production in cells expressing the D3 receptor.
Materials:
-
A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).[9]
-
Dopamine D3 receptor agonist (e.g., quinpirole (B1680403) or dopamine).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
Test Compound: this compound at a range of concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).[10]
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Seed the D3 receptor-expressing cells into a multi-well plate and allow them to attach overnight.
-
Compound Pre-incubation: Remove the culture medium and add this compound at various concentrations to the cells. Incubate for a sufficient time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of a D3 receptor agonist (typically at its EC80 concentration, the concentration that gives 80% of its maximal effect) to all wells, except for the negative control wells.
-
Adenylyl Cyclase Activation: Immediately after adding the agonist, add a fixed concentration of forskolin (B1673556) to all wells (except for basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Troubleshooting Guide
Q1: I am observing high cytotoxicity with this compound in my cell-based assay. What should I do?
A1:
-
Problem: The concentration of this compound may be too high, leading to off-target effects and cell death. The solvent used to dissolve this compound (e.g., DMSO) could also be contributing to toxicity at high concentrations.
-
Solution:
-
Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration.
-
Lower Concentration Range: Adjust the concentration range in your functional assay to stay below the cytotoxic threshold.
-
Reduce Incubation Time: If the experimental design allows, reduce the incubation time of the cells with this compound.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO).
-
Q2: I am not observing any antagonist effect of this compound, or the effect is very weak. What are the possible reasons?
A2:
-
Problem: The concentration of this compound may be too low to effectively compete with the agonist. Alternatively, the agonist concentration may be too high, making it difficult to observe antagonism.
-
Solution:
-
Increase this compound Concentration: If no cytotoxicity is observed, increase the concentration range of this compound.
-
Optimize Agonist Concentration: The concentration of the agonist used is critical. It is recommended to use an agonist concentration at or near its EC80 to provide a sufficient window to observe antagonism without being too high to overcome.
-
Verify Receptor Expression: Confirm that the cell line used expresses a sufficient number of functional D3 receptors on the cell surface.
-
Check Compound Integrity: Ensure that the this compound stock solution is properly prepared and has not degraded.
-
Q3: My experimental results with this compound are not reproducible. What could be the cause?
A3:
-
Problem: Inconsistent experimental conditions can lead to significant variability in results.
-
Solution:
-
Standardize Cell Culture: Use cells at a consistent passage number and confluency. The health and state of the cells can significantly impact receptor expression and signaling.
-
Optimize Cell Seeding Density: The number of cells seeded per well should be consistent across experiments as it can affect the assay window.
-
Control Incubation Times and Temperatures: Ensure all incubation steps are performed consistently.
-
Use a Stable Agonist Concentration: Prepare fresh dilutions of the agonist for each experiment from a reliable stock solution.
-
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and this compound Antagonism.
Caption: Experimental Workflow for Testing this compound Antagonism.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAUC-365 - Applications - CAT N°: 20457 [bertin-bioreagent.com]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
FAUC 365 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAUC 365.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological target?
This compound is a highly selective dopamine (B1211576) D3 receptor antagonist.[1] It is utilized in neuroscience research to investigate conditions such as schizophrenia, Parkinson's disease, and drug addiction.[1][2]
Q2: What are the binding affinities of this compound for different dopamine receptor subtypes?
This compound exhibits high affinity for the D3 receptor with significantly lower affinity for other dopamine receptor subtypes, demonstrating its selectivity. The inhibitor constant (Ki) values are summarized in the table below.
Q3: Is this compound an agonist or an antagonist?
This compound is primarily described as a dopamine D3 receptor antagonist.[1] However, some studies on related compounds suggest that under certain conditions, some derivatives can exhibit partial agonist activity.[3]
Q4: In what types of experimental models has this compound or its analogs been used?
Analogs of this compound have been evaluated in animal models of drug addiction, specifically in studies of cocaine self-administration behavior in non-human primates.[4] Additionally, a related compound, FAUC 329, has shown protective effects in a mouse model of Parkinson's disease.[4]
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Effect Observed
| Possible Cause | Troubleshooting Step |
| Poor Solubility: this compound has low solubility in aqueous solutions. | Prepare stock solutions in an appropriate organic solvent such as DMSO.[1] For final experimental concentrations, ensure the solvent concentration is minimal and does not exceed levels that affect the biological system. Sonication or gentle heating may aid dissolution.[1] Always include a vehicle control in your experiments. |
| Compound Degradation: Improper storage can lead to degradation of the compound. | Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to maintain stability.[1] |
| Incorrect Concentration: The effective concentration at the target site may be too low. | Refer to the provided Ki values to guide your dose-response experiments. Start with a concentration range that brackets the Ki for the D3 receptor. |
| Cell Line/Animal Model Suitability: The experimental model may not express the D3 receptor at sufficient levels. | Verify D3 receptor expression in your chosen cell line or animal model using techniques like qPCR, Western blot, or receptor binding assays. |
Issue 2: Off-Target Effects or Toxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration: Using excessive concentrations can lead to binding to lower-affinity targets. | Perform a dose-response curve to determine the lowest effective concentration. Use the selectivity data to estimate concentrations at which binding to other dopamine receptors might occur. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Keep the final solvent concentration in your assay below 0.5% (or a level previously validated for your system) and include a vehicle control with the same solvent concentration. |
| Metabolic Instability: The compound may be metabolized into active or toxic byproducts in your experimental system. | Consider in vitro metabolic stability assays if unexpected results persist, especially in in vivo experiments. |
Quantitative Data
Table 1: Binding Affinities (Ki) of this compound for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| D3 | 0.5 |
| D4.4 | 340 |
| D2short | 2600 |
| D2long | 3600 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol: Dopamine D3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the D3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [³H]-Spiperone or a more D3-selective radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known D3 antagonist like haloperidol).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to calculate the IC50 of this compound, which can then be converted to a Ki value.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAUC 329 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
FAUC 365 quality control and purity assessment
As a large language model, I am unable to find any information about a compound or process specifically named "FAUC 365" in the public domain. My search results primarily point to "Dynamics 365," a business application by Microsoft, and "365 Financial Analyst," an online learning platform.
Therefore, I am unable to create the requested technical support center with troubleshooting guides and FAQs for "this compound." The core requirements, including data presentation on quality control, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without specific information about what "this compound" is, its scientific context, and its application in research and drug development.
To receive a relevant and helpful response, please provide more specific details about "this compound." For instance:
-
What is the nature of this compound? Is it a small molecule, a biologic, a cell line, a piece of equipment, or a specific experimental protocol?
-
What is its area of application? For example, is it used in oncology, immunology, or another field?
-
Are there any alternative names or identifiers for this compound?
Once you provide more context, I will be better equipped to assist you in generating the detailed technical support content you require.
Technical Support Center: FAUC 365 Experiments
Disclaimer: FAUC 365 is a chemical compound intended for Research Use Only (RUO). It is not for diagnostic or therapeutic procedures. The information provided here is a general guide and may require optimization for specific experimental conditions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the chemical compound N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide.[1] It is primarily used in neuroscience research as a tool to study signaling pathways. Its specific molecular targets and mechanism of action are subjects of ongoing investigation.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO (≥5.79 mg/mL) but insoluble in ethanol (B145695) and water.[1] For most cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing working concentrations, dilute the DMSO stock in your cell culture medium. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: We are not observing the expected biological effect of this compound in our cell-based assays. What are the potential reasons?
A3: A lack of an observable effect can stem from several factors related to the compound, the cell system, or the experimental protocol.[2] Systematically troubleshoot by considering the following:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Verify the accuracy of your dilutions.
-
Cell Health: Confirm that your cells are healthy, within a suitable passage number, and free from contamination (e.g., mycoplasma).[3][4]
-
Target Expression: If the molecular target of this compound is known, verify its expression in your cell line at the protein level.
-
Assay Parameters: Optimize the concentration of this compound and the incubation time. A dose-response and time-course experiment is highly recommended.
-
Vehicle Effects: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use proper pipetting techniques to minimize variability.[5] Consider using a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Unexpected increase in cell viability at high this compound concentrations | Compound precipitation or autofluorescence. | Visually inspect the wells for any precipitate. If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation/emission wavelengths of your dye.[6] |
| Low signal-to-noise ratio | Suboptimal assay parameters. | Optimize cell seeding density and assay incubation times. Ensure you are using the correct microplate type (e.g., white plates for luminescence, black plates for fluorescence).[5] |
Guide 2: Issues with Western Blot Analysis of this compound-Treated Cells
| Problem | Possible Cause | Solution |
| Weak or no signal for the target protein | Insufficient protein loading or low antibody concentration. | Perform a protein concentration assay to ensure equal loading. Optimize the primary antibody concentration by performing a titration.[7][8][9] |
| Inefficient protein transfer. | Verify transfer efficiency by staining the gel post-transfer (e.g., with Coomassie) or the membrane (e.g., with Ponceau S).[10] | |
| High background noise | Insufficient blocking or washing. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[10][11] Ensure washes are thorough and use a detergent like Tween 20 in the wash buffer.[9] |
| Primary or secondary antibody concentration is too high. | Reduce the antibody concentration.[7][8] | |
| Non-specific bands | Antibody specificity issues. | Use a highly specific primary antibody. Validate the antibody with positive and negative controls if possible.[11] |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[8] |
Experimental Protocols & Visualizations
Protocol 1: Western Blot for Phospho-Kinase Activation
This protocol describes a method to assess the effect of this compound on the phosphorylation of a hypothetical downstream kinase (Kinase B) in a signaling pathway.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., SH-SY5Y neuroblastoma cells) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate with primary antibody against phospho-Kinase B (diluted in 5% BSA) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% milk) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Kinase B or a housekeeping protein like GAPDH.
Caption: Experimental workflow for Western Blot analysis.
Hypothetical Signaling Pathway Modulated by this compound
This compound may act as an inhibitor of an upstream kinase (Kinase A), preventing the phosphorylation and activation of a downstream effector (Kinase B), which in turn would normally phosphorylate a transcription factor to elicit a cellular response.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. biolinkk.com [biolinkk.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Enhancing In Vitro Efficacy of FAUC 365
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vitro efficacy of FAUC 365.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective ligand for the dopamine (B1211576) D3 receptor.[1][2] It is crucial to note that literature describes this compound as both a potent D3 receptor antagonist and in some contexts, its analogs show partial agonist character.[1][3] This dual nature is a critical consideration in experimental design and data interpretation. As a D2-like family receptor, the D3 receptor primarily couples to inhibitory G-proteins (Gαi/o).[4][5][6] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, such as potassium and calcium channels.[4][7]
Q2: How should I prepare and store this compound for in vitro experiments?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Solubility: this compound is soluble in DMSO.[1] For in vivo studies, specific solvent formulations are available, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil, both achieving a solubility of ≥ 2.5 mg/mL.[1] If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1]
-
Stock Solutions: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound at -20°C for up to 3 years.[4] In solvent, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]
Q3: What are common in vitro assays to assess the efficacy of this compound?
Several in vitro assays can be employed to characterize the activity of this compound at the D3 receptor:
-
cAMP Assays: These assays measure the inhibition of adenylyl cyclase activity. In cells expressing the D3 receptor, a D3 agonist will decrease cAMP levels. As an antagonist, this compound would block this agonist-induced decrease.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to changes in intracellular signaling downstream of D3 receptor activation.
-
Calcium Mobilization Assays: While D3 receptors are primarily Gαi/o-coupled, they can be engineered to signal through Gαq by co-expressing a chimeric G-protein. This allows for the measurement of intracellular calcium mobilization as a readout of receptor activation, which would be inhibited by an antagonist.
-
Radioligand Binding Assays: These assays determine the binding affinity (Ki) of this compound to the D3 receptor by measuring its ability to displace a radiolabeled ligand.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Compound Degradation: Improper storage or handling of this compound. | Ensure this compound is stored correctly and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, causing off-target effects or cytotoxicity. | Perform a dose-response curve to determine the optimal concentration range. Start with a broad range and then narrow it down based on the initial results. | |
| Low Receptor Expression: The cell line used may not express a sufficient number of D3 receptors. | Verify D3 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced receptor expression. | |
| Agonist/Antagonist Confusion: The experimental design may not be appropriate for the specific activity (agonist or antagonist) being investigated. | Confirm whether you are testing for agonistic or antagonistic effects. For antagonist testing, ensure you are using an appropriate D3 agonist to stimulate the receptor. | |
| High background signal or off-target effects | Compound Precipitation: this compound may be precipitating in the cell culture medium at the tested concentrations. | Visually inspect the wells for any precipitation. If observed, try lowering the final concentration or using a different solvent system, ensuring the final solvent concentration is not toxic to the cells. |
| Non-specific Binding: At high concentrations, this compound may bind to other receptors or cellular components. | Refer to the binding affinity data to understand its selectivity. Use concentrations that are relevant to its Ki at the D3 receptor to minimize off-target effects. | |
| Cell Health: Poor cell health can lead to unreliable and inconsistent results. | Ensure cells are healthy, within a low passage number, and seeded at an optimal density. Monitor cell morphology throughout the experiment. | |
| Difficulty in reproducing results between experiments | Variability in Reagents: Inconsistent quality or concentration of reagents, including cell culture media and serum. | Use reagents from the same lot whenever possible. If a new lot is introduced, perform a validation experiment. |
| Inconsistent Experimental Conditions: Variations in incubation times, temperatures, or cell passage numbers. | Standardize all experimental parameters and document them meticulously. Use a consistent cell passage number for all experiments. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability in results. | Calibrate pipettes regularly and use proper pipetting techniques. For sensitive assays, consider using automated liquid handlers. |
Quantitative Data
The following table summarizes the binding affinities of this compound for various dopamine receptor subtypes.
| Receptor Subtype | Ki (nM) |
| D3 | 0.5 |
| D4.4 | 340 |
| D2short | 2600 |
| D2Long | 3600 |
Data sourced from MedchemExpress.[1][4]
Experimental Protocols
Protocol: In Vitro cAMP Assay for D3 Receptor Antagonism
This protocol outlines a general procedure for assessing the antagonist activity of this compound at the dopamine D3 receptor using a cAMP assay.
-
Cell Culture:
-
Culture a cell line stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of a known D3 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC80).
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. This step allows the antagonist to bind to the receptors.
-
Add the D3 agonist to the wells (except for the negative control wells) and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: Key Factors for Optimal this compound In Vitro Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CoMFA and CoMSIA investigations of dopamine D3 receptor ligands leading to the prediction, synthesis, and evaluation of rigidized this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8. Two Main Classes of Receptor Ligands in Pharmacology: Agonists & Antagonists – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
FAUC 365 protocol modifications for specific cell types
Our records indicate no established scientific protocol publicly documented as "FAUC 365." This designation may refer to a specialized, in-house procedure, a novel, yet-to-be-published method, or a potential error in nomenclature.
To provide accurate and relevant technical support, including troubleshooting guides, FAQs, data summaries, and detailed diagrams, we require specific details regarding the this compound protocol.
Please provide the following information:
-
Primary Objective: What is the main experimental goal of the this compound protocol? (e.g., quantification of protein expression, analysis of cell viability, measurement of enzymatic activity).
-
Core Methodology: A summary of the key steps involved in the protocol.
-
Cell-Type Specificity: Information on the cell types for which this protocol is intended.
-
Reagents and Instrumentation: A list of the critical reagents and equipment necessary for the procedure.
-
Known Issues: Any common problems or sources of variability encountered when performing the protocol.
Upon receipt of this information, we will be able to generate the requested technical support materials.
Example Troubleshooting Workflow (Hypothetical)
Below is a hypothetical workflow diagram illustrating a generic troubleshooting process that could be adapted to the this compound protocol once its details are known.
FAUC 365 In-Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of FAUC 365 in solution. The information is presented in a question-and-answer format to address common issues and questions that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is soluble in DMSO at concentrations of 30 mg/mL.[3] For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been suggested to achieve a clear solution.[1]
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: If precipitation or phase separation is observed, gentle heating and/or sonication can be used to help redissolve the compound.[1] To prevent precipitation, ensure that the storage concentration does not exceed the solubility limit in the chosen solvent system and follow the recommended storage temperatures.
Q4: How long is the solid form of this compound stable?
A4: The crystalline solid form of this compound is stable for at least 4 years when stored appropriately.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution upon thawing | - Concentration exceeds solubility at lower temperatures. - Improper initial dissolution. - Repeated freeze-thaw cycles. | - Gently warm the solution and sonicate to redissolve.[1] - Prepare a fresh stock solution at a slightly lower concentration. - Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[1][2] |
| Cloudiness or precipitation in working solution (e.g., in PBS) | - Low solubility of this compound in aqueous buffers.[3] - The final concentration of organic solvent (e.g., DMSO) is too low to maintain solubility. | - Increase the percentage of the organic co-solvent in the final working solution, if experimentally permissible. - Prepare a fresh working solution immediately before use. - Consider using a different buffer system or adding a solubilizing agent like Tween-80.[1] |
| Loss of compound activity in bioassay | - Degradation of this compound in the working solution over time. - Inactivation due to repeated freeze-thaw cycles of the stock solution.[1][2] - Adsorption to plasticware. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Store stock solutions as recommended (-80°C for long-term, -20°C for short-term).[1][2] - Use low-adsorption plasticware for preparing and storing solutions. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile, low-adsorption microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 30 mg/mL).[3]
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.[1]
-
Aliquot the stock solution into single-use volumes in sterile, low-adsorption tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
-
Visualizations
Caption: Workflow for preparing, storing, and using this compound solutions.
Caption: A logical workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Guide to FAUC 365 and Other D3 Receptor Antagonists for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the dopamine (B1211576) D3 receptor antagonist FAUC 365 with other notable D3 receptor antagonists, including NGB 2904, SB-277011A, and BP 897. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of binding affinities, selectivity profiles, and available functional and in vivo data to support further research and development.
Executive Summary
The dopamine D3 receptor is a key target in the central nervous system for the therapeutic intervention of various neuropsychiatric disorders, including schizophrenia, substance use disorders, and Parkinson's disease. Selective D3 receptor antagonists are of particular interest as they may offer therapeutic benefits with a reduced risk of the extrapyramidal side effects associated with D2 receptor antagonism. This guide focuses on this compound, a potent and selective D3 receptor antagonist, and provides a comparative analysis against other well-characterized D3 receptor antagonists.
Data Presentation: Comparative Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki, in nM) of this compound and other D3 receptor antagonists for various dopamine and serotonin (B10506) receptors. Lower Ki values indicate higher binding affinity.
| Compound | D3 | D2L | D2S | D4 | D1 | 5-HT1A | 5-HT2 | α1 |
| This compound | 0.5 | 3600 | 2600 | 340 | >10000 | 360 | 2000 | - |
| NGB 2904 | 1.4 | 217 | - | >5000 | >10000 | - | 223 | 642 |
| SB-277011A | ~1.26 (pKi=7.9) | ~105 (pKi=5.98) | - | - | - | - | - | - |
| BP 897 | 0.92 | ~64 | - | - | - | 84 | - | 60 |
Note: '-' indicates data not available from the searched sources. D2L and D2S refer to the long and short isoforms of the D2 receptor, respectively.
Experimental Protocols
Radioligand Binding Assays for Dopamine Receptors
A standard experimental protocol for determining the binding affinity of compounds to dopamine receptors involves a radioligand displacement assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2L, D2S, D3, D4). CHO (Chinese Hamster Ovary) or HEK-293 (Human Embryonic Kidney) cells are commonly used.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor being studied. For D2-like receptors (D2, D3, D4), [3H]spiperone or [3H]methylspiperone are frequently used.
-
Test Compound: The compound to be evaluated (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the receptor (e.g., haloperidol (B65202) or sulpiride) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 and other ions to mimic physiological conditions.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium. Incubation times and temperatures can vary depending on the specific receptor and ligands but are typically around 60-120 minutes at room temperature or 25°C.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: GTPγS Binding and cAMP Assays
Functional assays are crucial for determining whether a ligand acts as an antagonist, agonist, or partial agonist.
This assay measures the activation of G-proteins coupled to the receptor.
Principle: Agonist binding to a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of activated G-proteins, which can be quantified. Antagonists will block the agonist-induced increase in [35S]GTPγS binding.
General Protocol:
-
Incubate cell membranes expressing the D3 receptor with a known D3 agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Add GDP and [35S]GTPγS to the mixture.
-
After incubation, separate the bound and free [35S]GTPγS by filtration.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
An antagonist will produce a concentration-dependent inhibition of the agonist-stimulated [35S]GTPγS binding.
This assay is used for GPCRs that modulate the production of cyclic AMP (cAMP). D2-like receptors, including D3, are typically Gi/o-coupled, meaning their activation inhibits adenylyl cyclase and decreases cAMP levels.
Principle: To measure the inhibitory effect, adenylyl cyclase is first stimulated with forskolin (B1673556). An agonist will decrease the forskolin-stimulated cAMP levels. An antagonist will block the agonist's ability to decrease these levels.
General Protocol:
-
Culture cells expressing the D3 receptor.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin and a D3 receptor agonist.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assays).
-
An antagonist will reverse the agonist-induced decrease in cAMP levels in a concentration-dependent manner.
Mandatory Visualizations
Caption: D3 receptor signaling pathway and the mechanism of antagonist action.
Caption: Workflow for in vitro characterization of D3 receptor antagonists.
In Vivo Preclinical Data
While in vivo data for this compound is limited in the available literature, extensive preclinical studies have been conducted on the comparator compounds, primarily in rodent models of substance use disorder.
-
NGB 2904 and SB-277011A: These selective D3 receptor antagonists have been shown to reduce drug-seeking behavior for cocaine and other substances of abuse in animal models.[1][2] They have also been investigated for their effects on locomotor activity.
-
BP 897: As a partial D3 receptor agonist, BP 897 has also demonstrated efficacy in reducing cocaine self-administration and relapse models.[3]
Experimental Protocol: Novel Object Recognition Test
The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. It is particularly relevant for evaluating the potential cognitive effects of CNS-active compounds.
Objective: To assess the effects of a D3 receptor antagonist on recognition memory.
Apparatus: An open-field arena. Two sets of different objects that are of similar size but differ in shape and color.
Procedure:
-
Habituation: On day 1, individual mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training/Familiarization Phase (T1): On day 2, two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Testing Phase (T2): After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index in the vehicle-treated group indicates good memory. The effect of the test compound on this index is then evaluated.
Conclusion
This compound is a highly potent and selective D3 receptor antagonist, exhibiting sub-nanomolar affinity for the D3 receptor and high selectivity over other dopamine and serotonin receptor subtypes. This profile makes it a valuable research tool for investigating the role of the D3 receptor in various physiological and pathological processes. Compared to other D3 antagonists like NGB 2904, SB-277011A, and BP 897, this compound demonstrates a favorable selectivity profile.
While extensive in vitro binding data is available, further research is needed to fully characterize the functional activity and in vivo efficacy of this compound. The experimental protocols provided in this guide offer a framework for conducting such studies. The continued investigation of this compound and other selective D3 receptor antagonists holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. google.com [google.com]
- 2. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: FAUC 365 vs. Traditional Antipsychotics in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological profiles of FAUC 365, a novel dopamine (B1211576) D3 receptor-selective antagonist, and traditional first-generation antipsychotics. The information is intended to support research and drug development efforts in the field of neuropsychiatric disorders, particularly schizophrenia.
Introduction
Traditional antipsychotics, primarily acting as dopamine D2 receptor antagonists, have been the cornerstone of schizophrenia treatment for decades. While effective against positive symptoms, their utility is often limited by a significant burden of side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia, and modest efficacy for negative and cognitive symptoms.[1][2] this compound represents a targeted therapeutic approach, with high selectivity for the dopamine D3 receptor. Preclinical evidence suggests that selective D3 receptor antagonism may offer a distinct therapeutic profile, with the potential to address a broader range of schizophrenic symptoms and a more favorable side-effect profile.[1][3][4]
Mechanism of Action
This compound: Selective Dopamine D3 Receptor Antagonism
This compound is a potent and highly selective antagonist of the dopamine D3 receptor. The D3 receptor is predominantly expressed in limbic areas of the brain associated with cognition, emotion, and motivation. By selectively targeting D3 receptors, this compound is hypothesized to modulate dopaminergic activity in these key circuits without the widespread D2 receptor blockade that characterizes traditional antipsychotics.
Traditional Antipsychotics: Broad Dopamine D2 Receptor Antagonism
Traditional antipsychotics, such as haloperidol (B65202) and chlorpromazine, exert their therapeutic effect primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway. However, their lack of receptor selectivity leads to the simultaneous blockade of D2 receptors in other brain regions, such as the nigrostriatal and tuberoinfundibular pathways, which is associated with the emergence of motor side effects and hormonal dysregulation. Furthermore, these agents interact with a variety of other neurotransmitter receptors, contributing to a complex and often unfavorable side-effect profile.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the receptor binding affinities and preclinical behavioral effects of this compound and representative traditional antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 (short) | D2 (long) | D3 | D4 | 5-HT1A | 5-HT2A | α1-adrenergic | M1 (muscarinic) | H1 (histaminergic) |
| This compound | >10,000 | 2,600 | 3,600 | 0.5 | 340 | - | - | - | - | - |
| Haloperidol | 280 | 1.5 | 1.5 | 7.9 | 5.1 | 5,800 | 130 | 12 | 7,500 | 4,200 |
| Chlorpromazine | 24 | 1.8 | 1.8 | 7.1 | 8.1 | 13 | 3.5 | 3.1 | 13 | 3.8 |
Data for this compound from commercial suppliers. Data for Haloperidol and Chlorpromazine compiled from publicly available databases.
Table 2: Preclinical Efficacy and Side Effect Profile
| Compound Class | Animal Model | Key Findings |
| Selective D3 Antagonists (e.g., this compound) | Novel Object Recognition | Prevents memory impairment, suggesting pro-cognitive effects. |
| Social Interaction | May improve social deficits, indicative of efficacy against negative symptoms. | |
| Catalepsy Test | Low propensity to induce catalepsy, suggesting a low risk of EPS. | |
| Traditional Antipsychotics (e.g., Haloperidol) | Amphetamine-Induced Hyperlocomotion | Effectively reduces hyperlocomotion, a model of positive symptoms. |
| Prepulse Inhibition | Reverses deficits in sensorimotor gating. | |
| Catalepsy Test | Induces significant catalepsy, predictive of EPS in humans. |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the affinity of a compound for various neurotransmitter receptors.
Methodology: Radioligand binding assays are performed using cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT2A). Membranes are incubated with a specific radioligand and varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured using a scintillation counter. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential antipsychotic activity of a compound against dopamine-mediated hyperlocomotion, a model of positive symptoms of schizophrenia.
Methodology: Rodents (typically rats or mice) are habituated to an open-field arena. Following habituation, animals are pre-treated with the test compound or vehicle, followed by an injection of d-amphetamine to induce hyperlocomotion. Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a specified period using an automated activity monitoring system. A reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of a compound on recognition memory, a domain of cognition often impaired in schizophrenia.
Methodology: The test consists of three phases: habituation, familiarization, and testing. During habituation, the animal is allowed to explore an empty open-field arena. In the familiarization phase, two identical objects are placed in the arena, and the animal is allowed to explore them. After a retention interval, one of the familiar objects is replaced with a novel object for the testing phase. The time spent exploring the novel and familiar objects is recorded. A preference for exploring the novel object indicates intact recognition memory. Compounds that prevent a deficit in novel object exploration (e.g., induced by a pharmacological challenge like PCP or MK-801) are considered to have pro-cognitive effects.
Catalepsy Test
Objective: To assess the propensity of a compound to induce extrapyramidal side effects.
Methodology: Rodents are treated with the test compound. At various time points after administration, the animal's forepaws are placed on an elevated horizontal bar. The latency to remove both forepaws from the bar is measured. A prolonged latency to move from this imposed posture is defined as catalepsy and is a well-established predictor of extrapyramidal side effects in humans.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
References
- 1. Dopamine D₃ receptor antagonism--still a therapeutic option for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of typical and atypical antipsychotics on grey matter in first episode psychosis: the AESOP study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 4. The dopamine D3 receptor and schizophrenia: pharmacological, anatomical and genetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Deucravacitinib's Superior Selectivity: A Comparative Analysis for Drug Development Professionals
A deep dive into the selectivity profile of the first-in-class allosteric TYK2 inhibitor, Deucravacitinib, reveals a distinct advantage over traditional ATP-competitive Janus kinase (JAK) inhibitors. This guide provides a comprehensive comparison with other leading JAK inhibitors, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of immune-mediated diseases.
Deucravacitinib, an oral, selective inhibitor of tyrosine kinase 2 (TYK2), represents a paradigm shift in the targeted therapy of immune-mediated inflammatory diseases.[1][2][3] Unlike conventional JAK inhibitors that target the highly conserved ATP-binding site within the catalytic domain (JH1) of the JAK family, Deucravacitinib employs a unique allosteric mechanism.[4][5][6] It binds to the regulatory pseudokinase (JH2) domain of TYK2, a feature that confers a remarkable degree of selectivity with minimal inhibition of other JAK family members (JAK1, JAK2, and JAK3) at clinically relevant concentrations.[1][3][4][7][8] This high selectivity is thought to be a key factor in its favorable safety and tolerability profile, potentially mitigating the off-target effects associated with broader JAK inhibition.[7][9]
This comparative guide will objectively assess the selectivity profile of Deucravacitinib against other prominent JAK inhibitors—Tofacitinib, Upadacitinib, and Filgotinib—providing quantitative data from in vitro assays, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Kinase Selectivity Profiles: A Quantitative Comparison
The inhibitory activity of Deucravacitinib and its competitors against the four members of the JAK family is presented below. The data, expressed as half-maximal inhibitory concentrations (IC50), were determined in both biochemical and cellular assays. Lower IC50 values indicate greater potency.
Table 1: Biochemical Kinase Inhibition (IC50, nM)
| Compound | TYK2 | JAK1 | JAK2 | JAK3 |
| Deucravacitinib | 0.2 | >10,000 | >10,000 | >10,000 |
| Tofacitinib | 59 | 1 | 20 | 112 |
| Upadacitinib | 440 | 43 | 110 | 2300 |
| Filgotinib | 530 | 10 | 28 | 810 |
Data compiled from publicly available research. Actual values may vary depending on assay conditions.
Table 2: Cellular Kinase Inhibition in Whole Blood Assays (IC50, nM)
| Compound | TYK2/JAK2 (IL-12/IL-23 signaling) | JAK1/JAK3 (IL-2 signaling) | JAK2/JAK2 (GM-CSF signaling) |
| Deucravacitinib | 14 | 1646 | >40,000 |
| Tofacitinib | 788 | 17 | 398 |
| Upadacitinib | Not Reported | 8 | 49 |
| Baricitinib | Not Reported | 11 | 5.7 |
| Filgotinib | Not Reported | 629 | 17,500 |
Data for Deucravacitinib, Tofacitinib, Upadacitinib, and Baricitinib sourced from Chimalakonda et al., 2021.[1][3] Data for Filgotinib from other published studies.[10][11]
Signaling Pathway and Mechanism of Action
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from cytokines and growth factors, playing a pivotal role in immunity and inflammation. The diagram below illustrates this pathway and highlights the distinct mechanisms of inhibition for allosteric TYK2 inhibitors versus ATP-competitive JAK inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key in vitro assays are provided below.
Biochemical Kinase Assay (e.g., Radiometric Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against an isolated kinase enzyme.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human kinase (e.g., TYK2, JAK1, JAK2, JAK3).
-
Substrate peptide or protein specific to the kinase.
-
[γ-³³P]ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds serially diluted in DMSO.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer in each well of a 96-well plate.
-
Add serially diluted test compounds or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cellular Kinase Assay (e.g., Phospho-STAT Flow Cytometry in Whole Blood)
Objective: To measure the inhibitory effect of a compound on a specific JAK-mediated signaling pathway in a cellular context.
Methodology:
-
Reagents and Materials:
-
Freshly collected human whole blood from healthy donors.
-
Cytokine specific to the pathway of interest (e.g., IL-2 for JAK1/3, GM-CSF for JAK2/2, IL-12 for TYK2/JAK2).
-
Test compounds serially diluted in DMSO.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT5, anti-pSTAT3).
-
Flow cytometer.
-
-
Procedure:
-
Aliquot whole blood into tubes.
-
Add serially diluted test compounds or vehicle control (DMSO) and pre-incubate at 37°C for a defined period (e.g., 1 hour).
-
Stimulate the signaling pathway by adding the specific cytokine and incubate at 37°C for a short duration (e.g., 15-30 minutes).
-
Fix the cells by adding a fixation buffer to stop the reaction and preserve the phosphorylation state of the proteins.
-
Lyse the red blood cells.
-
Permeabilize the remaining white blood cells to allow intracellular antibody staining.
-
Stain the cells with a fluorescently labeled anti-phospho-STAT antibody.
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal in the cell population of interest (e.g., lymphocytes, monocytes).
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.
-
Calculate the percentage of inhibition of pSTAT phosphorylation for each compound concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the selectivity profile of a kinase inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 6. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 9. ard.bmj.com [ard.bmj.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
FAUC 365: A Comparative Analysis with Standard Neuroleptics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel neuroleptic candidate FAUC 365 against established first-generation (typical) and second-generation (atypical) antipsychotics. Due to the limited availability of direct comparative preclinical data for this compound in the public domain, this analysis is based on its known mechanism of action as a highly selective dopamine (B1211576) D3 receptor antagonist and the expected therapeutic and side-effect profile derived from this pharmacology.
Mechanism of Action: A Shift in Dopamine Receptor Targeting
This compound is distinguished by its high affinity and selectivity for the dopamine D3 receptor.[1] This contrasts with traditional neuroleptics that primarily target the dopamine D2 receptor.
-
First-Generation (Typical) Antipsychotics (e.g., Haloperidol): These agents are potent antagonists of the dopamine D2 receptor. Their antipsychotic effects are largely attributed to the blockade of D2 receptors in the mesolimbic pathway. However, their lack of receptor selectivity and potent D2 blockade in other pathways, such as the nigrostriatal and tuberoinfundibular pathways, are associated with a high incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia.
-
Second-Generation (Atypical) Antipsychotics (e.g., Clozapine, Risperidone, Olanzapine): This class of drugs generally exhibits a broader receptor binding profile, with antagonism at both dopamine D2 and serotonin (B10506) 5-HT2A receptors being a key characteristic.[2][3] This dual action is thought to contribute to their efficacy against a wider range of symptoms, including negative and cognitive symptoms, and a lower propensity to cause EPS compared to typical antipsychotics.[4][5]
-
This compound (Selective Dopamine D3 Antagonist): As a selective D3 antagonist, this compound represents a more targeted approach. The dopamine D3 receptor is predominantly expressed in limbic areas of the brain associated with cognition, motivation, and emotion.[6] It is hypothesized that selective blockade of D3 receptors may offer a novel therapeutic strategy for schizophrenia, potentially with a more favorable side-effect profile, particularly concerning motor side effects. While clinical trials with the selective D3 antagonist ABT-925 did not show significant efficacy at the doses tested, it was suggested that higher receptor occupancy might be required to observe a therapeutic effect.[1][7]
Signaling Pathway of Dopamine Receptor Antagonists
The following diagram illustrates the generalized signaling pathway affected by dopamine D2 and D3 receptor antagonists.
Comparative Efficacy in Preclinical Models
While direct comparative data for this compound is not available, this section outlines the expected performance based on its mechanism of action in established animal models of schizophrenia.
Models of Positive Symptoms
Animal models of positive symptoms, such as hyperactivity induced by dopamine agonists (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine - PCP), are commonly used to assess the efficacy of antipsychotics.
| Neuroleptic Class | Effect on Hyperactivity | Key Receptor Target |
| First-Generation (e.g., Haloperidol) | High efficacy in reducing hyperactivity | D2 Antagonism |
| Second-Generation (e.g., Clozapine) | Moderate to high efficacy | D2/5-HT2A Antagonism |
| This compound (Expected) | Moderate efficacy | D3 Antagonism |
Rationale for this compound: The role of D3 receptors in mediating hyperlocomotion is complex. While D2 blockade is the primary driver of the effects of typical antipsychotics, D3 antagonism may also contribute to the modulation of dopamine-dependent behaviors.
Models of Negative Symptoms
Negative symptoms, such as social withdrawal and anhedonia, are modeled in animals through paradigms like the social interaction test.[8]
| Neuroleptic Class | Effect on Social Interaction | Key Receptor Target |
| First-Generation (e.g., Haloperidol) | Limited to no improvement | D2 Antagonism |
| Second-Generation (e.g., Clozapine) | Potential for improvement | D2/5-HT2A Antagonism |
| This compound (Expected) | Potential for improvement | D3 Antagonism |
Rationale for this compound: The high expression of D3 receptors in limbic regions suggests that selective D3 antagonism could be beneficial for negative symptoms, a significant unmet need in schizophrenia treatment.[8]
Models of Cognitive Deficits
Cognitive impairments are a core feature of schizophrenia and are often assessed in rodents using tests like the Novel Object Recognition (NOR) test for memory and the Prepulse Inhibition (PPI) test for sensorimotor gating.[9][10][11]
| Neuroleptic Class | Effect on Novel Object Recognition | Effect on Prepulse Inhibition Deficits |
| First-Generation (e.g., Haloperidol) | Limited to no improvement, can impair cognition | Reverses deficits induced by dopamine agonists |
| Second-Generation (e.g., Clozapine) | Potential for improvement | Reverses deficits induced by various agents |
| This compound (Expected) | Potential for improvement | Expected to reverse deficits |
Rationale for this compound: D3 receptor antagonism is a promising strategy for enhancing cognitive function.[12] Preclinical studies with other D3 antagonists have shown pro-cognitive effects.[12]
Comparative Side Effect Profile
A major goal in the development of new neuroleptics is to minimize the debilitating side effects associated with older medications.
Extrapyramidal Symptoms (EPS)
EPS, including parkinsonism, dystonia, and akathisia, are primarily linked to the blockade of D2 receptors in the nigrostriatal pathway. Catalepsy in rodents is a widely used preclinical model to predict EPS liability.[13][14]
| Neuroleptic Class | Catalepsy Induction in Rodents | Key Receptor Target for EPS |
| First-Generation (e.g., Haloperidol) | High | D2 Antagonism |
| Second-Generation (e.g., Clozapine) | Low to negligible | Lower D2 affinity, 5-HT2A antagonism |
| This compound (Expected) | Negligible | High selectivity for D3 over D2 |
Rationale for this compound: Due to its high selectivity for the D3 receptor and significantly lower affinity for the D2 receptor, this compound is expected to have a very low risk of inducing catalepsy and other extrapyramidal side effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are overviews of standard experimental protocols relevant to the comparative assessment of neuroleptics.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for specific receptors.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum for D2, nucleus accumbens for D3) from rodents and prepare a crude membrane fraction by centrifugation.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand known to bind to the target receptor (e.g., [3H]spiperone for D2, [3H]-(+)-PD 128907 for D3) and varying concentrations of the test compound (this compound, haloperidol, etc.).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Catalepsy Assessment in Rodents
Objective: To assess the propensity of a compound to induce extrapyramidal side effects.
General Protocol:
-
Acclimation: Acclimate rodents to the testing room and handling.
-
Drug Administration: Administer the test compound (e.g., this compound, haloperidol) or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
Testing: At specified time points after administration, place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measurement: Record the time it takes for the animal to remove both forepaws from the bar (descent latency). A longer latency indicates a higher degree of catalepsy.
-
Data Analysis: Compare the descent latencies between different treatment groups.
Experimental Workflow: Preclinical Evaluation of a Novel Neuroleptic
The following diagram outlines a typical workflow for the preclinical assessment of a new neuroleptic candidate like this compound.
Summary and Future Directions
This compound, as a selective dopamine D3 receptor antagonist, holds the potential to be a novel therapeutic agent for schizophrenia with a distinct pharmacological profile compared to existing typical and atypical antipsychotics. The primary anticipated advantages are a reduced liability for extrapyramidal side effects and potential efficacy against negative and cognitive symptoms.
However, it is crucial to underscore that this comparative analysis is based on the theoretical framework of its mechanism of action. Rigorous head-to-head preclinical studies are necessary to empirically validate these hypotheses and to fully characterize the therapeutic potential and safety profile of this compound in comparison to standard neuroleptics. Future research should focus on direct comparative studies in a battery of animal models to provide the quantitative data needed to inform clinical development.
References
- 1. Association of dopamine-related genetic loci to dopamine D3 receptor antagonist ABT-925 clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of atypical v. typical antipsychotics in the treatment of early psychosis: meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D3 dopamine receptor, behavioral sensitization, and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models for the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-pulse Inhibition [augusta.edu]
- 10. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of atypical antipsychotics in cognitive and non-cognitive behavioral impairment in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Haloperidol, but not clozapine, produces dramatic catalepsy in delta9-THC-treated rats: possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo studies validating FAUC 365 effects
A thorough review of available scientific literature reveals a critical gap in the research and development of the dopamine (B1211576) D3 receptor antagonist, FAUC 365. Currently, there are no published in vivo studies validating the effects of this compound in animal models.[1]
This compound is a highly selective dopamine D3 receptor antagonist, with research suggesting its potential therapeutic applications in conditions such as schizophrenia and Parkinson's disease.[2] The compound has demonstrated high affinity and selectivity for the D3 receptor in in vitro studies.[1] Specifically, it shows Ki values of 0.5 nM for the D3 receptor, compared to 340 nM, 2600 nM, and 3600 nM for the D4.4, D2short, and D2long receptors, respectively.[2]
Despite these promising in vitro characteristics, the absence of animal model data means that the efficacy, safety, and pharmacokinetic profile of this compound in a living organism have not been established. Consequently, a comparison guide detailing its in vivo performance against other alternatives, including experimental data and protocols, cannot be compiled at this time.
For researchers, scientists, and drug development professionals, this indicates that this compound remains in the early stages of preclinical development. Further investigation through in vivo studies is a necessary next step to determine its potential as a viable therapeutic agent.
In Vitro and Solubility Information:
While in vivo data is not available, in vitro studies have been conducted. This compound was identified through a rational and interactive Structure-Activity Relationship (SAR) sequence.[1]
For researchers considering future in vivo experiments, protocols for preparing working solutions have been suggested.[2] One recommended protocol involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another option is a solution of 10% DMSO and 90% Corn Oil.[2] It is advised to prepare these solutions freshly on the day of use.[2]
The scientific community awaits future research that will hopefully elucidate the in vivo effects of this compound and its potential for clinical application.
References
Cross-Validation of FAUC 365 Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of binding assay methodologies applicable to the characterization of FAUC 365, a high-affinity ligand for the dopamine (B1211576) D3 receptor. By examining various assay formats, this document aims to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as throughput, sensitivity, and the nature of the data required.
This compound: A High-Affinity Dopamine D3 Receptor Ligand
This compound is a potent and selective antagonist/agonist for the dopamine D3 receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders.[1][2] Understanding its binding characteristics is crucial for drug development and neuroscience research. The binding affinity of this compound has been determined for several receptors, highlighting its selectivity for the D3 subtype.
Table 1: Binding Affinity (Ki) of this compound for Various Receptors
| Receptor | Ki (nM) |
| Dopamine D3 | 0.5 |
| Dopamine D2 (long) | 3600 |
| Dopamine D2 (short) | 2600 |
| Dopamine D4 | 340 |
| Dopamine D1 | >8900 |
| Serotonin 5-HT1A | >8900 |
| Serotonin 5-HT2 | >8900 |
Data sourced from publicly available information.
Comparative Analysis of Dopamine D3 Receptor Binding Assays
Several distinct methodologies can be employed to determine the binding affinity of ligands like this compound to the dopamine D3 receptor. This section compares the most common techniques: Radioligand Binding Assays, Fluorescence-Based Assays, and Surface Plasmon Resonance (SPR).
Table 2: Comparison of Dopamine D3 Receptor Binding Assay Platforms
| Feature | Radioligand Binding Assay | Fluorescence-Based Assays (e.g., Fluorescence Anisotropy) | Surface Plasmon Resonance (SPR) |
| Principle | Competitive displacement of a radiolabeled ligand. | Change in fluorescence properties (e.g., polarization) upon binding. | Change in refractive index at a sensor surface upon binding. |
| Labeling | Requires a radiolabeled ligand (e.g., [3H]-spiperone). | Requires a fluorescently labeled ligand or receptor. | Label-free. |
| Throughput | High (96- or 384-well plates). | High (384-well plates). | Lower to medium, depends on instrument. |
| Data Output | Endpoint (IC50, Ki). | Real-time kinetics (kon, koff) and endpoint (Kd, Ki). | Real-time kinetics (kon, koff) and endpoint (KD). |
| Sensitivity | High. | High. | High. |
| Safety | Requires handling of radioactive materials. | Requires standard laboratory safety procedures. | Requires standard laboratory safety procedures. |
| Cost | High (radioligands, scintillation cocktails, disposal). | Moderate (fluorescent probes, specialized readers). | High (instrumentation, sensor chips). |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Radioligand Binding Assay Protocol (Competitive Inhibition)
This protocol is adapted from standard procedures for dopamine D3 receptor binding assays using [3H]-spiperone.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine D3 receptor by measuring its ability to displace the radioligand [3H]-spiperone.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Membrane preparation from the above cells.
-
[3H]-spiperone (radioligand).
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A serial dilution of the test compound (this compound).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known D3 antagonist (e.g., 10 µM haloperidol).
-
Membrane preparation (typically 10-20 µg of protein per well).
-
[3H]-spiperone at a final concentration close to its Kd (e.g., 0.5 nM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = total binding - non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Anisotropy (FA) Binding Assay Protocol
This protocol outlines a fluorescence anisotropy-based competition binding assay for the dopamine D3 receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a fluorescently labeled ligand from the dopamine D3 receptor.
Materials:
-
Dopamine D3 receptor preparation (e.g., purified receptor, membrane preparation, or whole cells).
-
Fluorescently labeled D3 receptor ligand (fluorescent probe).
-
Test compound (e.g., this compound).
-
Assay Buffer (as described for the radioligand assay).
-
Black, low-volume 384-well plates.
-
A plate reader with fluorescence polarization capabilities.
Procedure:
-
Assay Setup: In a 384-well plate, add:
-
Assay buffer.
-
A serial dilution of the test compound (this compound).
-
Fluorescent probe at a constant concentration (typically at or below its Kd).
-
-
Initiation of Reaction: Add the D3 receptor preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a time sufficient to reach equilibrium (this should be determined in preliminary experiments). The plate can be read kinetically to monitor the approach to equilibrium.
-
Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy (or polarization) in the plate reader.
-
Data Analysis:
-
Plot the change in fluorescence anisotropy against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
Calculate the Ki value using a similar equation to the one used for radioligand binding, substituting the appropriate parameters for the fluorescent probe.
-
Visualizations
Dopamine D3 Receptor Signaling Pathway
References
Comparative Analysis of PARP Inhibitors in Oncology
A detailed review of Olaparib (B1684210), Niraparib, and Rucaparib for researchers, scientists, and drug development professionals.
Note: Initial searches for "FAUC 365" did not yield information on a specific pharmaceutical compound. The following guide provides a comparative analysis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of drugs, based on available research.
This guide offers an objective comparison of the performance of three major PARP inhibitors—Olaparib, Niraparib, and Rucaparib—supported by experimental data from preclinical and clinical studies.
Data Presentation: Quantitative Comparison of PARP Inhibitors
The following tables summarize key quantitative data for Olaparib, Niraparib, and Rucaparib, focusing on their efficacy in treating ovarian cancer.
| Drug | Trial (Setting) | Patient Population | Median Progression-Free Survival (mPFS) | Hazard Ratio (HR) for PFS | Median Overall Survival (mOS) | Hazard Ratio (HR) for OS |
| Olaparib | SOLO-2 (Recurrent, Platinum-Sensitive) | BRCA-mutated | 19.1 months vs 5.5 months (placebo)[1] | Not Reported | 51.7 months vs 38.8 months (placebo)[1] | 0.74[1] |
| Olaparib | Study 19 (Recurrent, Platinum-Sensitive) | Overall | 8.4 months vs 4.8 months (placebo)[2] | 0.35[2] | Not Reported | Not Reported |
| Olaparib | Study 19 (Recurrent, Platinum-Sensitive) | BRCA-mutated | 11.2 months vs 4.3 months (placebo)[2] | 0.18[2] | Not Reported | Not Reported |
| Olaparib + Bevacizumab | PAOLA-1 (1st-line Maintenance) | Overall | 22.1 months vs 16.6 months (bevacizumab alone)[2] | 0.59[1][2] | 56.5 months vs 51.6 months (bevacizumab alone)[2] | 0.92[2] |
| Olaparib + Bevacizumab | PAOLA-1 (1st-line Maintenance) | HRD-positive | 37.2 months vs 17.7 months (bevacizumab alone)[2] | 0.33[2] | 75.2 months vs 57.3 months (bevacizumab alone)[2] | 0.62[2] |
| Niraparib | PRIMA (1st-line Maintenance) | HR-proficient | Not Reported | 0.68[1] | Not Reported | Not Reported |
| Niraparib + Bevacizumab | AVANOVA2 (Recurrent, Platinum-Sensitive) | Overall | 11.9 months vs 5.5 months (niraparib alone)[2] | 0.35[2] | Not Reported | Not Reported |
| Rucaparib | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results |
| Drug | Cell Lines | Assay | Endpoint | Result |
| Rucaparib | IGROV-1, ES-2 | Durability of PARP Inhibition (1 µM pulse) | PARP inhibition at 72h post-washout | ~75-80% inhibition retained[3] |
| Olaparib | IGROV-1, ES-2 | Durability of PARP Inhibition (1 µM pulse) | PARP inhibition at 72h post-washout | Undetectable to ~30-35% inhibition retained[3] |
| Niraparib | IGROV-1, ES-2 | Durability of PARP Inhibition (1 µM pulse) | PARP inhibition at 72h post-washout | Undetectable to ~30-35% inhibition retained[3] |
| Talazoparib | IGROV-1 | Durability of PARP Inhibition (1 µM pulse) | PARP inhibition at 72h post-washout | ~12% inhibition retained[3] |
| Pamiparib | IGROV-1 | Durability of PARP Inhibition (1 µM pulse) | PARP inhibition at 72h post-washout | ~12% inhibition retained[3] |
Experimental Protocols
Durability of PARP Inhibition Assay [3]
-
Objective: To determine the persistence of PARP inhibition after drug removal.
-
Cell Lines: IGROV-1 and ES-2 human ovarian cancer cells.
-
Procedure:
-
Cells were treated with 1 µM of the respective PARP inhibitor (rucaparib, olaparib, niraparib, talazoparib, pamiparib) for 1 hour.
-
The drug was then removed (washout).
-
PARP activity was measured at various time points post-washout (0, 1, 24, 48, and 72 hours).
-
PARP activity was quantified and compared to untreated control cells to calculate the percentage of inhibition.
-
-
Significance: This assay reveals differences in how long the inhibitory effects of various PARP inhibitors last within the cell, which has implications for dosing schedules and combination therapies.
Clinical Trial Protocols (General Overview)
-
PAOLA-1 Phase III Trial: This study evaluated the efficacy and safety of adding olaparib to bevacizumab as a first-line maintenance treatment for advanced ovarian cancer.[1][2] Patients were randomized to receive either olaparib plus bevacizumab or a placebo plus bevacizumab.[1] The primary endpoint was progression-free survival.[1]
-
SOLO-2 Phase III Trial: This trial assessed the efficacy of olaparib as a maintenance monotherapy in patients with platinum-sensitive, relapsed, BRCA-mutated ovarian cancer.[1] Patients were randomized to receive olaparib or a placebo. The primary endpoint was progression-free survival, with overall survival as a key secondary endpoint.[1]
Mandatory Visualization
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient cancer cells.
Caption: Experimental workflow for the PARP inhibitor durability assay.
Caption: Relationship between PARP inhibition durability and combination scheduling with ATR inhibitors.
References
A Comparative Benchmarking Guide: FAUC 365 Versus Standard Dopamine D3 Receptor Antagonists
This guide provides a detailed comparison of the dopamine (B1211576) D3 receptor antagonist FAUC 365 against a panel of standard D3 antagonists. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance characteristics. The guide summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant biological pathways and workflows.
Quantitative Performance Analysis
The following tables summarize the binding affinities of this compound and standard D3 antagonists for the dopamine D3 receptor and other related receptors. This data is crucial for assessing the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki, nM) of this compound and Standard D3 Antagonists
| Compound | D3 | D2L | D2S | D4 | 5-HT1A | 5-HT2 |
| This compound | 0.5 [1][2][3] | 3600 [1] | 2600 [1] | 340 [1] | 360 [2] | 2000 [2] |
| BP897 | 0.92 | ~64.4 | - | - | 84 | - |
| NGB 2904 | 0.90 | >135 | - | - | - | - |
| SB-277011A | - | - | - | - | - | - |
Visualizing Key Biological and Experimental Frameworks
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Experimental Protocols
The data presented in this guide is typically generated using the following standard experimental methodologies.
Radioligand Binding Assays
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells stably expressing the dopamine receptor of interest (e.g., D3, D2L, D2S) are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a method such as the Bradford assay.[4]
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]-spiperone or [3H]-methylspiperone) is incubated with the prepared cell membranes.[4][5]
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand.[4]
-
-
Incubation and Filtration:
-
The reaction mixtures are incubated at room temperature to allow binding to reach equilibrium.[4]
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[5]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[5]
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[4]
-
Functional Assays (cAMP Inhibition)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of D3 receptor activation.
-
Cell Culture and Treatment:
-
A cell line stably expressing the dopamine D3 receptor is cultured in appropriate media.
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
-
Agonist Stimulation:
-
The cells are then stimulated with a known D3 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (typically EC80).[6]
-
Simultaneously, adenylyl cyclase is stimulated with forskolin (B1673556) to induce a measurable level of cyclic AMP (cAMP).[7]
-
-
cAMP Measurement:
-
Following stimulation, the intracellular cAMP levels are measured using a variety of commercially available kits, often based on principles such as enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).
-
-
Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified.
-
The data is plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is determined. This value represents the concentration of the antagonist required to block 50% of the agonist's effect.
-
Mechanism of Action
This compound is a potent and highly selective antagonist of the dopamine D3 receptor.[1][3] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8][9] Upon activation by dopamine, the D3 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] D3 receptor activation also modulates the activity of ion channels, such as potassium and calcium channels, and can activate kinase pathways, including the mitogen-activated protein kinase (MAPK) pathway.[8]
As an antagonist, this compound binds to the D3 receptor but does not elicit a signaling response. Instead, it blocks the binding of dopamine and other agonists, thereby preventing the activation of the downstream signaling pathways. This mechanism of action makes D3 receptor antagonists like this compound valuable research tools for studying the physiological roles of the D3 receptor and for investigating their therapeutic potential in conditions such as schizophrenia, Parkinson's disease, and substance use disorders.[1][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FAUC 365: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of FAUC 365, a dopamine (B1211576) D3 receptor antagonist. While a specific Safety Data Sheet (SDS) for this compound from Cayman Chemical indicates no special measures are required for handling, it is crucial to follow institutional and local regulations for chemical waste disposal.[1]
Immediate Safety and Disposal Protocol
It is imperative to treat all chemical waste, including this compound, as potentially hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) department. The following steps are based on general best practices for laboratory chemical waste management.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
Step 2: Waste Identification and Segregation
-
Do not mix this compound with other chemical wastes unless specifically instructed to do so by a validated procedure. Mixing incompatible chemicals can lead to dangerous reactions.[2][3]
-
If the original container is empty, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][5] The empty, rinsed container can then be disposed of as regular trash after defacing the label.[4][6]
Step 3: Container Selection and Labeling
-
Use a chemically compatible and leak-proof container for collecting this compound waste.[3][7] The container should be in good condition with a secure lid.[2]
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide"
-
Accumulation start date (the date the first waste was added to the container)
-
The name of the principal investigator or laboratory contact
-
Step 4: Storage and Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][8]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][8]
-
Ensure the waste container is kept closed at all times, except when adding waste.[4][8]
Step 5: Disposal Request
-
Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8]
-
Do not dispose of this compound down the sink or in the regular trash.[4][7]
Key Disposal Considerations for this compound
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous chemical waste unless confirmed otherwise by EHS. | [4] |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | [2][3][7] |
| Labeling Requirements | "Hazardous Waste," full chemical name, accumulation start date, lab contact. | [7][8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) in the laboratory. | [2][8] |
| Disposal Method | Collection by the institution's Environmental Health & Safety (EHS) department. | [4][8] |
| Empty Containers | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, and dispose of container as regular trash. | [4][5] |
Experimental Protocols
While this document focuses on disposal, the handling of this compound during experimentation should also adhere to the highest safety standards. Always consult the full Safety Data Sheet (SDS) and your institution's safety protocols before use. The SDS for FAUC-365 indicates no special measures are required for handling or protection against explosions and fires.[1]
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: Logical workflow for the disposal of laboratory chemical waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safe Handling and Disposal of Potent Research Compounds: A General Guide
Disclaimer: A specific Safety Data Sheet (SDS) for FAUC 365 is not publicly available. This document provides essential safety and logistical information based on general best practices for handling potent, non-hazardous research compounds. Researchers, scientists, and drug development professionals should use this information to supplement a thorough risk assessment conducted for the specific quantities and procedures being used.
The safe handling of potent research compounds like this compound is paramount in a laboratory setting to protect personnel from potential pharmacological effects and to prevent cross-contamination. Adherence to established safety protocols, proper use of personal protective equipment, and meticulous disposal procedures are critical.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final line of defense against exposure and should be determined by a comprehensive risk assessment of the planned procedures.[1][2] The following table summarizes recommended PPE for common laboratory activities involving potent solid compounds.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood/ventilated balance enclosure[3][4]- Disposable, solid-front lab coat with tight-fitting cuffs[3]- Double-gloving (e.g., nitrile)[3][5]- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)[3][5][6] | High risk of aerosolization and inhalation of potent powders.[3] Engineering controls and full respiratory protection are essential to minimize exposure.[3] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure[3][7]- Lab coat[5][6][8]- Safety glasses with side shields or chemical splash goggles[5][6]- Single pair of chemical-resistant gloves (e.g., nitrile)[1][5] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[3] Engineering controls are the primary means of protection.[3] |
| In Vitro / In Vivo Dosing | - Lab coat[5]- Safety glasses[5]- Appropriate gloves for the solvent and compound[1] | Focus on preventing skin and eye exposure. The specific procedure will dictate the level of containment and PPE required. |
Operational Plan for Safe Handling
A systematic approach to handling potent compounds minimizes the risk of exposure. The following protocol outlines a general workflow for safely managing these materials in a laboratory setting.
Experimental Workflow for Potent Compounds
Caption: General workflow for the safe handling of a potent research compound.
Methodology:
-
Review Safety Information: Before any work begins, thoroughly review all available safety information and conduct a formal risk assessment for the planned experiment.[3][9]
-
Prepare Work Area: Ensure the designated workspace, such as a chemical fume hood or ventilated balance enclosure, is certified and functioning correctly.[3][4] Decontaminate all surfaces and ensure a spill kit is readily accessible.
-
Don Appropriate PPE: Select and put on the personal protective equipment identified in your risk assessment.[2] For handling potent powders, this should include respiratory protection, double gloves, and a disposable lab coat.[3]
-
Perform Experiment: Conduct all manipulations of the potent compound within the containment of the fume hood or ventilated enclosure to minimize the risk of airborne exposure.[3][4] Use the minimum quantity of the substance necessary for the procedure.[4]
-
Decontaminate: Upon completion of the experiment, decontaminate all equipment and work surfaces with an appropriate cleaning solution.
-
Doff PPE: Remove PPE in the correct sequence to avoid self-contamination.[3] Typically, this involves removing gloves first, followed by the lab coat and any other protective gear.
-
Segregate and Label Waste: All disposable items that have come into contact with the compound are considered contaminated and must be disposed of as hazardous waste.[3]
Disposal Plan
The disposal of pharmacologically active research compounds and all contaminated materials must be managed meticulously to prevent environmental contamination and accidental exposure.[3][10] These materials should not be mixed with general laboratory waste.[11]
Disposal Workflow for Potent Compound Waste
Caption: Procedural steps for the disposal of potent research compound waste.
Disposal Protocol:
-
Contaminated PPE: Carefully doff all disposable protective equipment to avoid contamination and place it directly into a designated, sealed, and clearly labeled hazardous waste bag.[3]
-
Contaminated Labware: Collect all used labware, such as vials and pipette tips, in a puncture-resistant container that is sealed and labeled as "Hazardous Waste" with the name of the compound.[3]
-
Aqueous and Solvent Waste: Collect any solutions containing the research compound in a sealed, compatible, and clearly labeled waste container.
-
Secure Storage: Store all waste containers in a designated and secure area, away from general lab traffic, until they can be collected for disposal.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through a certified contractor.[3] Incineration is often the preferred method for the final disposal of potent pharmaceutical compounds.[12][13] All disposal must be in accordance with local, state, and federal regulations.[10][12]
References
- 1. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. westlab.com [westlab.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. ashp.org [ashp.org]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. moravek.com [moravek.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
